molecular formula C10H9FN2O B8013723 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Cat. No.: B8013723
M. Wt: 192.19 g/mol
InChI Key: WMKXICVCSJLIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorobenzyl)oxy)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXICVCSJLIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-((4-Fluorobenzyl)oxy)-1H-pyrazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((4-Fluorobenzyl)oxy)-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and specific kinase inhibitors. Its structural value lies in the 4-alkoxypyrazole core , which serves as a bioisostere for phenol or amide motifs while providing a robust hydrogen-bonding interface. The inclusion of the 4-fluorobenzyl moiety modulates lipophilicity (LogP) and blocks metabolic oxidation at the para-position, a critical feature for extending the half-life of drug candidates.

This guide details the physicochemical properties, validated synthesis routes, and structural applications of this compound in modern medicinal chemistry.

Chemical Identity & Structure Analysis

Core Specifications
PropertySpecification
IUPAC Name 4-[(4-fluorophenyl)methoxy]-1H-pyrazole
CAS Number Not widely listed; Analogous to 1896175-12-4 (Bromo-variant)
Molecular Formula C₁₀H₉FN₂O
Molecular Weight 192.19 g/mol
Predicted LogP 2.1 – 2.4
pKa (Pyrazole NH) ~14.0 (Acidity)
pKa (Pyrazole N2) ~2.5 (Basicity)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (N, O, F)
Electronic & Structural Features

The molecule consists of three distinct pharmacophoric zones:

  • The Pyrazole Head (Polar): The unsubstituted N-H allows for further functionalization (e.g., N-alkylation to generate Vericiguat-like cores) or acts as a hinge-binder in kinase pockets. The C3 and C5 positions are electronically equivalent due to tautomerism in the unsubstituted state.

  • The Ether Linker (Flexible): The oxygen atom at C4 acts as a π-donor, increasing electron density in the pyrazole ring, making it more susceptible to electrophilic aromatic substitution if not fully substituted.

  • The Fluorobenzyl Tail (Lipophilic): The fluorine atom exerts a strong inductive effect (-I), lowering the electron density of the benzyl ring slightly, but its primary role is metabolic blocking . It prevents Cytochrome P450-mediated hydroxylation at the para-position, a common clearance pathway for benzyl ethers.

Synthesis & Manufacturing Protocols

The synthesis of 4-alkoxypyrazoles is non-trivial due to the instability of the 4-hydroxypyrazole intermediate. Two primary routes are established: De Novo Cyclization (Route A) and Direct Alkylation (Route B) . Route A is preferred for scale-up due to higher stability of intermediates.

Route A: Cyclization of 2-Alkoxymalonaldehydes (Preferred)

This convergent route avoids the handling of unstable 4-hydroxypyrazole.

  • Step 1: Etherification. Reaction of 4-fluorobenzyl bromide with a protected malonaldehyde precursor (or similar glycerol derivative).

  • Step 2: Formylation. Vilsmeier-Haack formylation or similar condensation to generate 2-((4-fluorobenzyl)oxy)malonaldehyde.

  • Step 3: Cyclization. Condensation with Hydrazine Hydrate to close the pyrazole ring.

Route B: Direct Alkylation (Lab Scale)

Useful for rapid analog generation but lower yielding due to O- vs N-alkylation competition.

  • Step 1: Oxidation. Pyrazole is oxidized to 4-hydroxypyrazole (or protected form).

  • Step 2: O-Alkylation. 4-Hydroxypyrazole is treated with 4-fluorobenzyl bromide and a base (K₂CO₃ or NaH) in DMF.

    • Critical Control: N-alkylation is a major side reaction. Use of bulky protecting groups on Nitrogen or specific solvent controls (e.g., DMSO) is required to favor O-alkylation.

Synthetic Pathway Diagram

SynthesisRoutes Start1 4-Fluorobenzyl Alcohol Step1 Etherification (NaH, Epichlorohydrin deriv.) Start1->Step1 Inter1 2-((4-Fluorobenzyl)oxy) malonaldehyde Step1->Inter1 Product 4-((4-Fluorobenzyl)oxy) -1H-pyrazole Inter1->Product Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Start2 4-Hydroxypyrazole Start2->Product O-Alkylation (Low Yield) SideProduct Side Product: N-Alkylated Isomers Start2->SideProduct N-Alkylation (Major Competing Rxn) Reagent2 4-Fluorobenzyl Bromide (Base: K2CO3) Reagent2->Product

Caption: Comparison of De Novo Cyclization (Green path, high specificity) vs. Direct Alkylation (Red path, mixed regioselectivity).

Physicochemical Profiling & Characterization

Analytical Expectations

Researchers should validate the compound using the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.6 ppm (br s, 1H): Pyrazole N-H (Exchangeable).

    • δ 7.40 ppm (s, 2H): Pyrazole C3-H and C5-H (Equivalent due to tautomerism).

    • δ 7.35 – 7.15 ppm (m, 4H): Aromatic protons of the fluorobenzyl group (AA'BB' system).

    • δ 5.05 ppm (s, 2H): Benzylic -CH₂- ether linkage.

  • ¹³C NMR:

    • Distinct doublet for C-F coupling in the phenyl ring (~162 ppm, J ~245 Hz).

    • Pyrazole C3/C5 signals (~130-140 ppm).

    • Benzylic carbon (~70 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 193.07 (Expected).

Solubility & Stability
  • Solubility: Low in water (< 0.1 mg/mL). Soluble in DMSO, DMF, Methanol, and Ethyl Acetate.

  • Stability: Stable under ambient conditions. The ether linkage is resistant to hydrolysis, but the pyrazole ring can be oxidized under harsh conditions (e.g., KMnO₄).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targets requiring a planar H-bond donor with a hydrophobic tail.

Soluble Guanylate Cyclase (sGC) Stimulation

In the development of sGC stimulators (e.g., for heart failure or pulmonary hypertension), the pyrazole ring often mimics the heme-binding motif or stabilizes the protein in its active conformation. The 4-fluorobenzyl group is a classic optimization to improve oral bioavailability compared to a simple benzyl group.

Kinase Inhibition

The 1H-pyrazole motif is a known ATP-mimetic. It can form bidentate hydrogen bonds with the "hinge region" of kinase enzymes. The 4-alkoxy substituent projects into the hydrophobic back-pocket (Gatekeeper region), where the fluorine atom can interact with specific residues to improve selectivity.

Pharmacophore Logic Diagram

Pharmacophore Core Pyrazole Core (H-Bond Donor/Acceptor) Linker Ether Oxygen (H-Bond Acceptor/Spacer) Core->Linker Target1 Kinase Hinge Region (Binding Site) Core->Target1 H-Bonding Tail 4-Fluorophenyl Group (Hydrophobic/Metabolic Shield) Linker->Tail Target2 Hydrophobic Pocket (Selectivity) Tail->Target2 Van der Waals / Pi-Stacking

Caption: Pharmacophoric mapping of the molecule showing binding interactions (dashed lines) with typical protein targets.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizing agents.

References

  • Synthesis of 4-Alkoxypyrazoles: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 4-alkoxypyrazoles via cyclization of 2-alkoxymalonaldehydes." (Generalized protocol reference).

  • Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."

  • Pyrazole Properties: National Institutes of Health (PubChem), "Compound Summary for 4-substituted Pyrazoles."

  • sGC Stimulator SAR: Journal of Medicinal Chemistry, "Discovery of Vericiguat: Structure-Activity Relationships of sGC Stimulators." (Context for fluorobenzyl-pyrazole utility).

4-((4-Fluorobenzyl)oxy)-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole , a specialized heterocyclic intermediate used in medicinal chemistry.

High-Purity Heterocyclic Scaffold for Drug Discovery [1]

Executive Summary

This compound is a functionalized pyrazole derivative characterized by an ether linkage at the C4 position connecting to a para-fluorophenyl ring.[1][2] This compound serves as a critical building block in the synthesis of bioactive small molecules, particularly in the development of receptor tyrosine kinase (RTK) inhibitors and soluble guanylate cyclase (sGC) stimulators .[1]

Its structural significance lies in the 4-alkoxy substitution , a motif that offers distinct physicochemical properties (H-bond acceptance, lipophilicity modulation) compared to the more common N-benzyl pyrazoles.[1] The fluorinated benzyl group enhances metabolic stability by blocking para-oxidation, a common clearance pathway in drug metabolism.[1]

Chemical Identity & Properties

Nomenclature & Identifiers
PropertySpecification
Chemical Name This compound
CAS Number 1893852-92-0
Synonyms 4-(4-Fluorobenzyloxy)-1H-pyrazole; 4-[(4-Fluorophenyl)methoxy]-1H-pyrazole
Molecular Formula C₁₀H₉FN₂O
Molecular Weight 192.19 g/mol
SMILES Fc1ccc(COc2cn[nH]c2)cc1
InChIKey WMKXICVCSJLIFP-UHFFFAOYSA-N
Physicochemical Properties
ParameterValue (Predicted/Experimental)
Physical State Off-white to pale yellow solid
Melting Point 92–96 °C (Typical for class)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Pyrazole NH) ~14.0 (Acidic); ~2.5 (Basic)
LogP 1.8 – 2.2 (Lipophilic)

Synthesis & Manufacturing Methodologies

The synthesis of 4-alkoxypyrazoles presents a regioselectivity challenge due to the tautomeric nature of the pyrazole ring (N-alkylation vs. O-alkylation).[1] The most robust protocol utilizes Mitsunobu coupling or O-alkylation of N-protected precursors to ensure the ether linkage is formed exclusively.[1]

Method A: Mitsunobu Coupling (Preferred Route)

This route avoids N-alkylation side products by utilizing the dehydrative coupling between 4-hydroxypyrazole and 4-fluorobenzyl alcohol.[1]

Reagents:

  • Substrate: 1-Boc-4-hydroxypyrazole (Protection prevents N-alkylation).[1]

  • Alcohol: 4-Fluorobenzyl alcohol.[1]

  • Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[1]

  • Solvent: Anhydrous THF.

Protocol:

  • Activation: Dissolve 1-Boc-4-hydroxypyrazole (1.0 eq), 4-fluorobenzyl alcohol (1.1 eq), and PPh₃ (1.2 eq) in dry THF under N₂ atmosphere.

  • Coupling: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12–18 hours.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) or 4M HCl in dioxane to remove the Boc group.[1]

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Nucleophilic Substitution (Scale-Up Route)

Suitable for larger batches where Mitsunobu reagents are cost-prohibitive.[1]

  • Step 1: React 4-bromo-1H-pyrazole with benzyl chloride (protecting group)

    
     1-benzyl-4-bromo-pyrazole.[1]
    
  • Step 2: Metal-halogen exchange (n-BuLi, -78°C) followed by borate quench and oxidation (

    
    ) 
    
    
    
    1-benzyl-4-hydroxypyrazole.[1]
  • Step 3: O-Alkylation with 4-fluorobenzyl bromide and

    
     in DMF.
    
  • Step 4: Hydrogenolysis (

    
    , Pd/C) to remove the N-benzyl protecting group (Note: The O-benzyl bond is also sensitive; careful catalyst selection or Method A is preferred if over-reduction occurs).[1]
    
Synthesis Workflow Diagram

SynthesisPathway Start 4-Hydroxypyrazole (N-Boc Protected) Inter Intermediate: 1-Boc-4-((4-fluorobenzyl)oxy)pyrazole Start->Inter Mitsunobu Coupling (THF, 0°C -> RT) Reagent 4-Fluorobenzyl Alcohol + PPh3 / DIAD Reagent->Inter Final Target: This compound Inter->Final N-Boc Removal Deprotect Deprotection (TFA or HCl)

Figure 1: Chemoselective synthesis pathway via Mitsunobu coupling to establish the C4-ether linkage.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffold

The 4-alkoxypyrazole motif serves as a bioisostere for 4-aminopyrazoles found in kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors).[1] The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with the hinge region of the kinase ATP-binding pocket, while the fluorobenzyl group occupies the hydrophobic back-pocket (Selectivity Pocket).[1]

Soluble Guanylate Cyclase (sGC) Modulation

Benzyl-substituted pyrazoles are structural analogs to the core pharmacophore of sGC stimulators (e.g., Riociguat derivatives).[1] While traditional sGC stimulators often feature N-benzyl linkages, the O-benzyl variant alters the vector of the phenyl ring, offering a strategy to break intellectual property (IP) space or optimize metabolic profiles.[1]

Fragment-Based Drug Design (FBDD)

With a molecular weight of <200 Da and distinct polarity, this compound is an ideal "fragment" for FBDD screening.[1]

  • Ligand Efficiency (LE): High potential due to low MW.[1]

  • Chemical Space: Probes interactions requiring an electron-rich aromatic core (pyrazole) coupled with a lipophilic tail (fluorobenzyl).[1]

Analytical Characterization

To validate the integrity of the compound, the following analytical signals must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5-12.8 (br s, 1H, NH) – Exchangeable.[1]
      
    • 
       7.4-7.5 (m, 2H, Ar-H, Pyrazole C3/C5).[1]
      
    • 
       7.3-7.4 (m, 2H, Benzyl Ar-H).[1]
      
    • 
       7.1-7.2 (m, 2H, Benzyl Ar-H).[1]
      
    • 
       5.0 (s, 2H, O-CH₂-Ar).[1]
      
  • ¹⁹F NMR:

    • Single peak at

      
       -114 to -116 ppm (relative to CFCl₃).[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 193.20.[1]

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Skin Irritation: Category 2 (H315).[1]

    • Eye Irritation: Category 2A (H319).[1]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation).[1]

  • Handling:

    • Use in a fume hood.[1]

    • Avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety glasses.[1]

  • Storage:

    • Store at 2–8°C (Refrigerate).[1]

    • Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term stability.[1]

References

  • ChemSRC. (2025).[1] this compound - CAS 1893852-92-0 Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Pyrazole Derivatives and Bioactivity. Retrieved from [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013).[1] Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications. International Journal of PharmTech Research. Retrieved from [Link]

Sources

Structural Divergence in Pyrazole Alkylation: N-Benzyl vs. O-Benzyl Chemotypes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, spectroscopic, and synthetic divergence between N-benzyl and O-benzyl pyrazole derivatives.[1] This distinction is critical in medicinal chemistry, as it stems from the ambident nucleophilicity of pyrazolone/hydroxypyrazole scaffolds, leading to isomers with vastly different physicochemical and pharmacological profiles.[1]

Executive Summary: The Ambident Challenge

In drug discovery, the pyrazole ring is a privileged scaffold.[1] However, when working with 3-hydroxypyrazoles (or their tautomeric pyrazolones ), alkylation with benzyl halides yields a mixture of regioisomers.[1]

  • N-Benzyl Pyrazoles: Result from alkylation at the ring nitrogen (N1 or N2). These are often thermodynamically favored but can disrupt aromaticity depending on the tautomer.

  • O-Benzyl Pyrazoles (Alkoxypyrazoles): Result from alkylation at the exocyclic oxygen. These derivatives (benzyl ethers) are fully aromatic but metabolically labile.[1]

Distinguishing these isomers requires a rigorous understanding of their electronic environments, as standard proton NMR (


H) often shows overlapping signals.[1]

Mechanistic Origins: Tautomerism & Regioselectivity[1][2]

The core of this structural divergence lies in the tautomeric equilibrium of the starting material. The pyrazolate anion is an ambident nucleophile, meaning the negative charge is delocalized over the Oxygen and both Nitrogens.

Alkylation Pathways Diagram

The following diagram illustrates the competition between N-alkylation and O-alkylation, driven by solvent effects and electrophile hardness (HSAB theory).

PyrazoleAlkylation Start 3-Hydroxypyrazole (Tautomeric Mix) Anion Ambident Pyrazolate Anion (Delocalized Charge) Start->Anion Base (NaH/K2CO3) Soft Soft Conditions (Polar Aprotic, Thermodynamic) Anion->Soft Hard Hard Conditions (Ag+ Salts, Kinetic) Anion->Hard NBenzyl N-Benzyl Pyrazolone (N-Alkylation) OBenzyl O-Benzyl Pyrazole (Alkoxypyrazole) NBenzyl->OBenzyl Thermal Rearrangement (Rare: Chapman-like) Soft->NBenzyl Major Product (C-N Bond Formation) Hard->OBenzyl Major Product (C-O Bond Formation)

Caption: Mechanistic divergence in pyrazolone alkylation. N-alkylation is typically thermodynamically favored, while O-alkylation can be promoted by 'hard' cation coordination (e.g., Ag+).[1]

Structural Characterization: The Definitive Guide

Reliance on


H NMR alone is a common pitfall.[1] The benzylic methylene (

) protons often appear in the 5.0–5.5 ppm range for both isomers.[1] Definitive assignment requires

C NMR, IR, and 2D-NMR techniques.[1]
A. NMR Spectroscopy (The Gold Standard)[1]

The most reliable discriminator is the chemical shift of the benzylic carbon and the ring carbons .

FeatureN-Benzyl Pyrazole (N-Alkylated)O-Benzyl Pyrazole (O-Alkylated)Mechanism of Difference

C Benzyl

50 – 55 ppm 70 – 75 ppm Deshielding effect of Oxygen vs. Nitrogen.
Ring Carbon (C3/C5) Carbonyl-like (~155-165 ppm)Aromatic C-O (~160-170 ppm)Retention of C=O vs. formation of C-O-C ether.

H NOESY
Correlation to Ring Protons (H4/H5)Correlation to Ortho-Phenyl protons onlySpatial proximity of Benzyl to pyrazole core.[1]

N HMBC
Strong

coupling to Benzyl protons
Weak or No coupling to Benzyl protonsDirect N-C bond vs. remote N...O-C linkage.[1]
B. Infrared (IR) Spectroscopy[1]
  • N-Benzyl (Pyrazolone form): Displays a strong C=O stretching vibration at 1650–1700 cm

    
     .[1]
    
  • O-Benzyl (Alkoxypyrazole): Lacks the carbonyl band.[1] Instead, shows strong C-O-C ether stretching at 1000–1250 cm

    
      and enhanced aromatic ring breathing modes.[1]
    
C. X-Ray Crystallography[3][4]
  • Bond Lengths: The exocyclic C-O bond in O-benzyl isomers is single-bond character (~1.36 Å), whereas the C=O in N-benzyl pyrazolones is double-bond character (~1.23 Å).[1]

  • Aromaticity: O-benzyl derivatives are planar and fully aromatic. N-benzyl pyrazolones often show slight puckering or bond alternation characteristic of a quinoid-like system.

Analytical Decision Tree

Use this workflow to determine the regiochemistry of your synthesized product.

StructureID Sample Unknown Benzylated Product C13Check Check 13C NMR (Benzyl CH2) Sample->C13Check Decision1 Shift ~50-55 ppm? C13Check->Decision1 Decision2 Shift ~70-75 ppm? C13Check->Decision2 N_Path Likely N-Benzyl Decision1->N_Path Yes O_Path Likely O-Benzyl Decision2->O_Path Yes ConfirmN Confirm: IR shows C=O (~1680 cm-1) HMBC: N-C correlation N_Path->ConfirmN ConfirmO Confirm: IR shows no C=O HMBC: C-O-C correlation O_Path->ConfirmO

Caption: Step-by-step structural elucidation workflow using 13C NMR and IR data.

Experimental Protocol: Selective Synthesis & Separation

To control the N- vs O-benzylation ratio, one must manipulate the "hardness" of the nucleophile and the solvent polarity.

Protocol: Synthesis of N-Benzyl vs O-Benzyl Pyrazoles

Reagents: 3-Methyl-5-pyrazolone (1.0 eq), Benzyl Bromide (1.1 eq).[1]

Method A: Favoring N-Alkylation (Thermodynamic Control)[1]
  • Dissolve pyrazolone in DMF or Ethanol (Polar solvents stabilize the transition state for N-alkylation).

  • Add Base: Use

    
      or NaH  (1.2 eq).[1]
    
  • Reflux at 80°C for 4-6 hours. High temperature favors the thermodynamically stable N-isomer (amide-like stability).

  • Workup: Pour into water. The N-benzyl isomer typically precipitates as a solid.

  • Purification: Recrystallization from EtOH.

Method B: Favoring O-Alkylation (Kinetic/HSAB Control)[1]
  • Dissolve pyrazolone in Toluene or Benzene (Non-polar solvent).[1]

  • Add Base: Use

    
      (Silver Carbonate).[1] The 
    
    
    
    ion coordinates to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen (Hard-Hard interaction).[1]
  • Stir at room temperature (Kinetic control).

  • Workup: Filter off silver salts. Evaporate solvent.[1]

  • Purification: Flash chromatography (O-benzyl isomers are usually less polar than N-benzyl isomers due to the lack of a free H-bond donor/acceptor amide motif).

Functional & Biological Implications[4][5][6][7][8][9][10]

Understanding the difference is vital for SAR (Structure-Activity Relationship) studies:

  • Metabolic Stability:

    • O-Benzyl: The ether linkage is susceptible to O-dealkylation by Cytochrome P450 enzymes, rapidly converting the molecule back to the parent pyrazolone in vivo. This makes them poor drug candidates unless used as prodrugs.[1]

    • N-Benzyl: The C-N bond is metabolically robust, making this scaffold preferred for active pharmaceutical ingredients (APIs).[1]

  • Pharmacophore Properties:

    • H-Bonding: N-benzyl pyrazolones (if NH remains) can act as H-bond donors.[1][2] O-benzyl pyrazoles lose the H-bond donor capability of the OH/NH group, acting only as weak acceptors.

    • Solubility: N-benzyl derivatives are generally more polar and water-soluble than their lipophilic O-benzyl ether counterparts.

References

  • Regioselectivity in Pyrazole Alkylation

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][3][4][5][6] MDPI.[1]

    • [1]

  • NMR differentiation of N- vs O-alkylation

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5][7] (2013).[1][7] Bioorganic & Medicinal Chemistry Letters.

  • Structural Characterization

    • Structures of N-benzylazoles and N-benzylbenzazoles.[8] (2020).[1][8] Current Pharmaceutical Design.

  • Biological Relevance

    • Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents. (2021).[1][6] European Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to 4-Alkoxypyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically successful therapeutic agents.[1] This guide provides an in-depth technical analysis of a specific, high-potential subclass: 4-alkoxypyrazole derivatives. We will dissect the strategic importance of the 4-alkoxy substitution, detailing its influence on physicochemical properties and target engagement. This whitepaper furnishes researchers and drug development professionals with a comprehensive overview of robust synthetic pathways, key biological targets with a focus on kinase inhibition, and the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds. Detailed experimental protocols, data-driven tables, and explanatory diagrams are provided to create a self-validating and actionable resource for advancing the design and discovery of novel 4-alkoxypyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold - A Privileged Core in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds have long been an invaluable source of therapeutic agents, offering a rich diversity of chemical space and biological activity.[2] Among these, the pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms, holds a position of particular distinction.[3] Its unique electronic and structural features allow it to serve as a versatile pharmacophoric core, capable of engaging in a wide array of interactions with biological macromolecules.[3]

The immense potential of this scaffold is validated by its presence in a range of FDA-approved drugs, from the anti-inflammatory agent celecoxib to the anti-cancer drug crizotinib and the anti-obesity medication rimonabant.[4][5][6] The broad pharmacological profile of pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and analgesic activities—underscores their significance in modern drug discovery.[3][4][7] This guide will move beyond the general scaffold to explore the specific advantages conferred by substitution at the C4 position with an alkoxy group, a modification that offers unique opportunities for fine-tuning drug-like properties.

Section 1: The Strategic Role of 4-Position Substitution

The biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. While modifications at the N1, C3, and C5 positions are widely used to modulate potency and pharmacokinetics, the C4 position offers a unique handle for influencing selectivity and molecular interactions.[4][8] For instance, in the development of selective COX-2 inhibitors, the presence of specific electron-withdrawing groups at C4 was found to be critical for achieving the desired inhibitory profile.[8]

The introduction of a 4-alkoxy (-OR) group brings several strategic advantages:

  • Electronic Influence: As an electron-donating group, the alkoxy moiety alters the electronic distribution of the pyrazole ring, which can modulate the pKa and binding affinity of the molecule to its target.

  • Hydrogen Bonding Capacity: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming key interactions within a protein's binding site that can enhance potency and selectivity.

  • Physicochemical Modulation: The nature of the alkyl chain (R) allows for precise control over lipophilicity (LogP). Short chains can improve solubility, while longer or more complex chains can increase lipophilicity to enhance membrane permeability or fill hydrophobic pockets in a target protein.

  • Metabolic Stability: Compared to a 4-hydroxy group, which is susceptible to rapid phase II metabolism (glucuronidation or sulfation), a 4-alkoxy group is generally more metabolically stable, potentially leading to an improved pharmacokinetic profile and longer duration of action.[9]

This combination of features makes the 4-alkoxypyrazole scaffold a highly attractive starting point for designing novel inhibitors against a range of therapeutic targets.

Section 2: Synthetic Pathways to 4-Alkoxypyrazole Derivatives

The construction of the pyrazole core is well-established, with methods like the Knorr pyrazole synthesis (cyclocondensation of 1,3-dicarbonyl compounds with hydrazines) and various multicomponent reactions being commonplace.[5][10] However, the direct and regioselective synthesis of 4-alkoxypyrazoles can be challenging. A robust and versatile strategy involves a two-step process: the synthesis of a 4-hydroxypyrazole intermediate, followed by O-alkylation. The 4-hydroxypyrazole can be formed via the oxidation of a pyrazole precursor, a reaction that can be mediated by cytochrome P-450 enzymes in vivo or by hydroxyl radicals in vitro, suggesting a synthetic route via controlled oxidation.[9]

General Synthetic Workflow

A logical and field-proven workflow for synthesizing a library of 4-alkoxypyrazole derivatives is outlined below. This approach allows for late-stage diversification, where different alkyl groups can be introduced in the final step to probe structure-activity relationships efficiently.

G cluster_0 Part A: Synthesis of 4-Hydroxypyrazole Intermediate cluster_1 Part B: O-Alkylation (Williamson Ether Synthesis) A Pyrazole Precursor B Controlled Oxidation (e.g., with H₂O₂/Fe²⁺ or P450 mimic) A->B C 4-Hydroxypyrazole Intermediate B->C D 4-Hydroxypyrazole Intermediate E Deprotonation (e.g., NaH, K₂CO₃) D->E F Nucleophilic Attack E->F H Final 4-Alkoxypyrazole Product ( diversa R-groups) F->H G Alkyl Halide (R-X) G->F

Caption: General workflow for the synthesis of 4-alkoxypyrazole derivatives.

Experimental Protocol: Synthesis of 1,3-diphenyl-4-methoxypyrazole

This protocol describes a representative synthesis based on the general workflow.

Part A: Synthesis of 1,3-diphenyl-1H-pyrazol-4-ol

  • Starting Material: To a solution of 1,3-diphenyl-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile, add a Fenton-like reagent system, such as iron(II) sulfate (0.1 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (1.5 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1,3-diphenyl-1H-pyrazol-4-ol intermediate.

Part B: Synthesis of 4-methoxy-1,3-diphenyl-1H-pyrazole

  • Deprotonation: To a solution of 1,3-diphenyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkylation: Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding ice-cold water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to afford the final product, 4-methoxy-1,3-diphenyl-1H-pyrazole.

Section 3: Mechanism of Action & Key Biological Targets

The pyrazole scaffold is a remarkably versatile binder, capable of targeting a wide range of proteins implicated in disease. Pyrazole derivatives have been successfully developed as inhibitors of enzymes like cyclooxygenase (COX-2), xanthine oxidase, and various protein kinases, as well as antagonists for receptors like the cannabinoid receptor (CB1).[8][11][12]

Focus Target: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology and immunology. They regulate a vast number of cellular processes, and their dysregulation is a common driver of disease.[13] Pyrazole-based compounds have emerged as potent kinase inhibitors, with several approved drugs (e.g., Ruxolitinib, Asciminib) targeting the JAK-STAT and BCR-ABL pathways, respectively.[14] The 4-alkoxypyrazole core is particularly well-suited for kinase inhibition. The pyrazole ring can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, while the substituents at other positions can occupy adjacent hydrophobic and allosteric pockets.

The 4-alkoxy group can play a crucial role by:

  • Forming a hydrogen bond with solvent or specific residues at the entrance of the ATP-binding pocket.

  • Providing steric bulk to enhance selectivity for a particular kinase.

  • Modulating the solubility and cell permeability of the inhibitor.

Caption: Inhibition of a kinase signaling pathway by a 4-alkoxypyrazole derivative.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

Optimizing a 4-alkoxypyrazole lead compound requires a systematic evaluation of how structural modifications impact biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole core offers multiple positions for chemical elaboration.

Key SAR Insights:

  • N1-Substituent: Often a substituted aryl or heteroaryl group. This group typically occupies a hydrophobic pocket and can be modified to enhance potency and tune selectivity. For example, in CB1 antagonists, a 2,4-dichlorophenyl group at N1 was found to be critical for high affinity.[11]

  • C3-Substituent: Can be varied to probe interactions with different regions of the binding site. In many kinase inhibitors, this position is occupied by an aryl or heteroaryl group that can form π-stacking interactions.[13]

  • C5-Substituent: Similar to the C3 position, this site can be modified to improve target engagement and physicochemical properties.

  • C4-Alkoxy Group: The length and branching of the alkyl chain (R in -OR) can be systematically varied. A simple methyl or ethyl group may be optimal for some targets, while longer or cyclic alkyl groups might be necessary to fill a larger hydrophobic pocket in others.

Lead Optimization Strategy

A rational lead optimization campaign would involve parallel synthesis to explore the chemical space around the 4-alkoxypyrazole core.

Caption: Logical relationships in the lead optimization of 4-alkoxypyrazole derivatives.

Table 1: Representative Biological Activity of Pyrazole Derivatives

This table summarizes quantitative data for various pyrazole derivatives, illustrating their potency against different targets. While data for specific 4-alkoxy derivatives is emerging, these examples showcase the potential of the broader pyrazole class.

Compound ClassTarget / Cell LineRationale / Key FeatureIC₅₀ ValueReference
Pyrazolo[3,4-b]pyridineA549 (Lung Cancer)Fused heterocyclic system21.2 µM[4]
Thiazolyl-pyrazolineEGFR KinaseEGFR targeting moiety0.06 µM[15]
Pyrano-pyrazolo-pyrimidineEGFR KinaseFused pyrimidine enhances binding0.06 µM[16]
Pyrano-pyrazolo-pyrimidineVEGFR-2 KinasePotent dual EGFR/VEGFR-2 inhibitor0.22 µM[16]
Pyrazole DerivativeHCT116 (Colon Cancer)1,3,4-trisubstituted pyrazole0.035 µM[4]
Bis-pyrazoleMacrophage PhagocytosisHydroxypyrazole dimer14 µM[17]
Phenylbenzodioxane-pyrazoleROCK-II KinaseHighly selective ROCK inhibitor~3 nM[18]

Section 5: Case Study - 4-Alkoxypyrazoles as Kinase Inhibitors in Oncology

Objective: Design a potent and selective inhibitor for VEGFR-2, a key mediator of angiogenesis in tumors.

Starting Point: A generic 1,3,5-trisubstituted pyrazole scaffold known to have moderate kinase inhibitory activity.

Design Rationale:

  • Core Scaffold: A 4-alkoxypyrazole is chosen to enhance metabolic stability over a 4-hydroxypyrazole and to provide a hydrogen bond acceptor. A methoxy group is selected initially for its small size and favorable impact on solubility.

  • N1-Position: A 2,4-dichlorophenyl group is installed, a classic moiety for potent kinase inhibition that can occupy a hydrophobic pocket adjacent to the hinge region.[11]

  • C3-Position: An amide-linked pyridine is introduced. The amide can act as a hydrogen bond donor/acceptor, and the pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

  • C5-Position: A small methyl group is retained to maintain a favorable profile and avoid steric clashes.

Hypothesized Binding Mode: The resulting molecule is designed to fit snugly into the ATP-binding site of VEGFR-2. The pyridine N would bind to the hinge region, the dichlorophenyl group would sit in the back pocket, and the 4-methoxy group would be solvent-exposed, potentially forming a hydrogen bond with the DFG-motif backbone, thereby stabilizing the inactive conformation of the kinase.

This rational design approach, leveraging the unique properties of the 4-alkoxy group, provides a clear path for developing novel and effective kinase inhibitors for cancer therapy. The next steps would involve synthesizing this compound and its analogs (with varying alkoxy chains and other substituents) and testing them in biochemical and cell-based assays to validate the hypothesis and build a comprehensive SAR profile.

Conclusion and Future Perspectives

The 4-alkoxypyrazole scaffold represents a promising and arguably under-explored area of chemical space for drug discovery. The strategic placement of an alkoxy group at the C4 position provides medicinal chemists with a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. As demonstrated, these derivatives are particularly well-suited for the design of kinase inhibitors but also hold potential in other therapeutic areas such as inflammation and neurodegenerative diseases.[8][18]

Future research should focus on:

  • Developing more direct and efficient synthetic routes to 4-alkoxypyrazoles.

  • Exploring a wider range of alkoxy chains, including those with additional functional groups, to probe more extensive interactions with target proteins.

  • Applying the 4-alkoxypyrazole core to the design of dual-target or allosteric inhibitors to tackle complex diseases and drug resistance.

By integrating rational design with advanced synthetic chemistry and biological evaluation, the full therapeutic potential of 4-alkoxypyrazole derivatives can be realized, leading to the development of the next generation of innovative medicines.

References

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). [Source Not Available]
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 21(14), 1849-1864. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Gomez, G., et al. (2006). Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 16(11), 2963-2965. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 304-312. [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2025). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. [Link]

  • Sangani, C. B., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 15(1), 51-66. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research. [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Semantic Scholar. [Link]

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace. [Link]

  • Kamal, A., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International. [Link]

  • Reiss, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1109. [Link]

  • Tolba, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Drug Design, Development and Therapy, 14, 399-419. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Gahlot, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8752. [Link]

  • Singh, M., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2645-2659. [Link]

  • Al-Ghorbani, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research, 33(7), 1239-1262. [Link]

  • Baddepuri, S., et al. (2020). Selected pyrazole containing bioactive compounds. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). SciSpace. [Link]

  • Kumar, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Engineering and Science, 9(7), 54-76. [Link]

  • Wang, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(7), 1229-1266. [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(4), 305-310. [Link]

  • Cederbaum, A. I., et al. (1985). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 34(15), 2709-2714. [Link]

  • What are ALK4 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 329. [Link]

Sources

literature review of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The 4-((4-Fluorobenzyl)oxy)-1H-pyrazole scaffold represents a specialized subclass of 4-alkoxypyrazoles, serving as a versatile pharmacophore in the development of enzyme inhibitors and receptor modulators. Unlike the more common 3- or 5-substituted pyrazoles, the 4-alkoxy substitution pattern imparts unique electronic properties to the heteroaromatic ring, enhancing electron density while maintaining the hydrogen-bond donor/acceptor capability of the unsubstituted nitrogen.

This guide analyzes the medicinal chemistry, synthetic pathways, and biological applications of this scaffold, specifically highlighting the role of the para-fluorine atom in modulating metabolic stability and lipophilicity.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 4-[(4-Fluorophenyl)methoxy]-1H-pyrazole

  • Core Scaffold: 1H-Pyrazole[1][2][3]

  • Key Substituent: 4-(4-Fluorobenzyloxy) group (Ether linkage at C4)

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
  • Key Properties:

    • Acidic NH: pKa ~14 (deprotonatable to form pyrazolide anions).

    • Fluorine Effect: Blocks para-oxidation (metabolic soft spot) and increases logP (lipophilicity) for membrane permeability.

Medicinal Chemistry & SAR Analysis

The utility of this compound analogs stems from three critical structural features:

The 4-Alkoxy Effect

Direct oxygenation at the C4 position of the pyrazole ring is less common than C3/C5 functionalization. This placement:

  • Electronic Enrichment: The oxygen lone pair donates electron density into the pyrazole ring, making it more susceptible to electrophilic attack or interaction with cationic protein domains.

  • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, while the pyrazole NH remains a potent donor.

The para-Fluorobenzyl Moiety

Replacing a standard benzyl group with 4-fluorobenzyl is a strategic medicinal chemistry optimization:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the molecule compared to the unsubstituted benzyl analog.
    
  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), improving passive transport across the blood-brain barrier (BBB) or cell membranes.
    
  • Sigma-Hole Interactions: The fluorine atom can engage in orthogonal dipolar interactions with protein backbone amides.

Biological Applications & Therapeutic Targets[3][6][7][8]

Research indicates this scaffold functions as a "privileged structure" across multiple therapeutic areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Analogs of 4-alkoxypyrazoles, particularly those with halogenated benzyl groups, have been identified as inhibitors of human DHODH.[2]

  • Mechanism: Inhibition of de novo pyrimidine biosynthesis.

  • Application: Treatment of autoimmune diseases (e.g., Rheumatoid Arthritis) and oncology (antiproliferative).

  • Relevance: The 4-fluorobenzyl group mimics the lipophilic ubiquinone tail, binding to the hydrophobic tunnel of DHODH.

Acetylcholinesterase (AChE) Inhibition

Studies have explored 4-benzyloxypyrazoles as resistance-breaking insecticides and potential therapeutics for neurodegenerative diseases.

  • Activity: N-substituted 4-benzyloxypyrazoles show selectivity for Anopheles gambiae AChE over human AChE.

  • Role of Fluorine: Enhances binding affinity via hydrophobic interactions within the enzyme's active site gorge.

Metabolic Probes (ADH & P450)

Simple 4-alkoxypyrazoles are potent inhibitors of Liver Alcohol Dehydrogenase (LAD) and modulators of CYP2E1.

  • Probe Utility: Used to study ethanol metabolism and oxidative stress pathways.

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Modern/Preferred)

Direct C-O coupling of 4-iodopyrazole with 4-fluorobenzyl alcohol.

Rationale: Direct alkylation of 4-hydroxypyrazole is plagued by tautomeric ambiguity and O- vs N-alkylation competition. This Ullmann-type coupling is regioselective.

Materials:

  • 4-Iodo-1H-pyrazole (1.0 equiv)

  • 4-Fluorobenzyl alcohol (Excess, acts as solvent/reagent)

  • Catalyst: CuI (20 mol%)[1][2][4]

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)[1][2][4]

  • Base: Potassium tert-butoxide (KOtBu, 2.0 equiv)[1][2][4]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, charge 4-iodo-1H-pyrazole (1 mmol), CuI (0.2 mmol), Ligand (0.2 mmol), and KOtBu (2 mmol).

  • Addition: Add 4-fluorobenzyl alcohol (2-3 mL). Seal the vial under an argon atmosphere.

  • Reaction: Irradiate in a microwave reactor at 130°C for 60 minutes .

    • Note: Conventional heating (oil bath) requires 12-24 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove copper salts.

  • Purification: Wash filtrate with saturated NH

    
    Cl (aq) to sequester residual Cu. Dry organic phase over Na
    
    
    
    SO
    
    
    . Concentrate in vacuo.
  • Isolation: Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 80:20 to 50:50).

  • Validation: Confirm structure via

    
    H NMR (Characteristic doublet for benzyl CH
    
    
    
    at ~5.0 ppm, pyrazole singlets at ~7.4 ppm).
Protocol B: Alkylation of N-Protected Precursors (Traditional)

Used when specific N-substitution is required prior to ether formation.

  • Protection: Protect 1H-pyrazole-4-ol with a Trityl (Trt) or Boc group.

  • Alkylation: React N-protected pyrazole-4-ol with 4-fluorobenzyl bromide and Cs

    
    CO
    
    
    
    in DMF (60°C, 4h).
  • Deprotection: Remove protecting group (e.g., TFA/DCM for Trityl) to yield the free amine if desired.

Data Summary & Visualization

Table 1: Comparative Activity of 4-Alkoxypyrazole Analogs
Substituent (R)Target EnzymeActivity TypePrimary Application
4-Fluorobenzyl DHODH / AChE Inhibitor Autoimmune / Agrochemical
Methyl / EthylAlcohol DehydrogenaseInhibitorMetabolic Probe (LAD)
PropylCYP2E1InhibitorToxicology Research
2,4-DifluorophenylDHODHInhibitor (Potent)Antiproliferative
Visualization 1: Synthetic Pathway (CuI-Catalyzed Coupling)[1][5]

SynthesisPath Reactant1 4-Iodo-1H-pyrazole Catalyst CuI / Phenanthroline KOtBu, 130°C, MW Reactant1->Catalyst Reactant2 4-Fluorobenzyl Alcohol Reactant2->Catalyst Intermediate Cu-Complex Intermediate Catalyst->Intermediate Oxidative Add. Product This compound Intermediate->Product Reductive Elim.

Figure 1: Copper-catalyzed Ullmann-type coupling for the regioselective synthesis of the target ether.

Visualization 2: Mechanism of Action (DHODH Inhibition)

DHODH_Mechanism Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme Binds Active Site Product Orotate (Pyrimidine Precursor) Enzyme->Product Catalysis Cofactor FMN / Ubiquinone Cofactor->Enzyme Electron Transfer Inhibitor This compound Inhibitor->Enzyme Occupies Ubiquinone Tunnel (Hydrophobic)

Figure 2: Proposed mechanism of DHODH inhibition. The lipophilic 4-fluorobenzyl tail competes with ubiquinone binding.

References

  • Direct 4-Alkoxylation of Pyrazoles: Usami, Y. et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs."[2] Molecules, 2021, 26(11), 3370.[4]

  • AChE Inhibition Studies: "Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito." Virginia Tech Electronic Theses and Dissertations, 2014.

  • DHODH Inhibitors: "Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Potent DHODH Inhibitors." (Contextual Reference for Class Activity).

  • Metabolic Probes: Theorell, H. et al. "Pyrazoles as inhibitors of liver alcohol dehydrogenase." Nature, 1963 (Foundational reference for 4-alkoxypyrazole activity).

Sources

Strategic Optimization of 4-Benzyloxypyrazole Scaffolds: A Technical Guide to Bioisosterism and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-benzyloxypyrazole scaffold represents a privileged substructure in medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, ALK, JNK targeting).[1] While the pyrazole core offers robust hinge-binding capabilities and the benzyloxy tail provides access to hydrophobic back-pockets, this scaffold frequently suffers from metabolic instability (O-dealkylation), poor aqueous solubility , and limited permeability .[1]

This guide provides a rigorous, first-principles approach to optimizing this scaffold through bioisosteric replacement. It moves beyond simple cataloging to explain the causality of design choices, supported by validated experimental protocols and authoritative references.

Part 1: Structural Analysis & Pharmacophore Deconstruction

To optimize the scaffold, we must first understand the contribution of each vector. The 4-benzyloxypyrazole motif functions through three distinct pharmacophoric elements:

  • The Core (Pyrazole): Acts as the primary polar anchor, typically functioning as a hydrogen bond donor/acceptor pair (e.g., interacting with the ATP-binding hinge region of kinases).

  • The Linker (Ether Methylene): A flexible spacer that dictates the vector of the hydrophobic tail. It is the primary site of metabolic liability (CYP450-mediated

    
    -dealkylation).
    
  • The Tail (Phenyl Ring): A hydrophobic moiety that occupies the selectivity pocket (e.g., the gatekeeper region). It often contributes to high lipophilicity (LogP) and poor solubility.

Visualization: Scaffold Deconstruction

The following diagram illustrates the functional decomposition and the associated liabilities of the scaffold.

ScaffoldAnalysis Scaffold 4-Benzyloxypyrazole Scaffold Core Pyrazole Core (Hinge Binder) Scaffold->Core Linker Ether Linker (-O-CH2-) Scaffold->Linker Tail Benzyl Tail (Hydrophobic) Scaffold->Tail Liability1 Liability: Permeability (Polar Surface Area) Core->Liability1 Liability2 Liability: Metabolic Hotspot (Oxidation) Linker->Liability2 Liability3 Liability: Solubility / Lipophilicity Tail->Liability3

Figure 1: Pharmacophoric deconstruction of the 4-benzyloxypyrazole scaffold highlighting functional roles and associated developmental liabilities.

Part 2: Bioisosteric Replacement Strategies[2][3][4]

Core Replacements (The Pyrazole)

Objective: Modulate pKa, improve permeability, or alter H-bond geometry.[1]

  • Triazoles (1,2,3- or 1,2,4-):

    • Rationale: Adding a nitrogen atom lowers the pKa of the NH, potentially improving permeability by reducing the energy penalty for desolvation. 1,2,3-triazoles are also synthetically accessible via Click chemistry, allowing for rapid library generation.[1]

  • Isoxazoles:

    • Rationale: Replacing the NH with O removes the H-bond donor. This is critical if the donor is not required for binding or if it contributes to efflux. It also significantly reduces basicity.

  • Pyrrolo[2,3-b]pyridines (7-azaindoles):

    • Rationale: A fused system that mimics the purine core of ATP more closely. It rigidifies the scaffold and provides an additional vector for substitution at the pyridine ring to solubilize the molecule.

Linker Optimization (The -O-CH2-)

Objective: Block metabolic dealkylation and restrict conformation.

  • Difluoromethyl Ether (-O-CF2-):

    • Rationale: Fluorine substitution blocks the abstraction of the alpha-proton by CYP450 enzymes, halting the oxidative dealkylation cascade. It also modulates the acidity of the core.

  • Amine Linker (-NH-CH2-):

    • Rationale: Changes the bond angle and H-bond capability. While secondary amines can be metabolized, they offer a handle for further substitution (e.g., N-methylation) to tune properties.[1]

  • Direct Aryl-Aryl Bond (Scaffold Hopping):

    • Rationale: Removing the linker entirely (biaryl system) eliminates the metabolic soft spot. However, this dramatically alters the vector of the tail group, often requiring a "twist" via ortho-substitution to mimic the ether bend.

Tail Modifications (The Benzyl Group)

Objective: "Escape Flatland" to improve solubility and selectivity.

  • Pyridines / Pyrimidines:

    • Rationale: Replacing the phenyl ring with a nitrogen-containing heterocycle introduces a basic center that can be protonated at physiological pH, drastically improving aqueous solubility.

  • Bicyclo[1.1.1]pentane (BCP):

    • Rationale: A saturated bioisostere for the phenyl ring.[2] It maintains the linear vector and bulk of the benzene ring but increases the fraction of sp3 carbons (

      
      ), which is correlated with improved clinical success and solubility.
      
  • Oxetanes:

    • Rationale: Grafting an oxetane onto the phenyl ring or using it as a spacer reduces lipophilicity (LogD) and acts as a metabolic sink for soft spots.

Visualization: Decision Logic for Optimization

The following decision tree guides the medicinal chemist through the optimization process based on specific assay failures.

OptimizationLogic Start Start: 4-Benzyloxypyrazole Hit Q1 Issue: Metabolic Instability? Start->Q1 Q2 Issue: Poor Solubility? Q1->Q2 No Sol1 Strategy: Linker Modification (O -> CF2, S, or Direct Bond) Q1->Sol1 Yes (t1/2 < 15 min) Q3 Issue: Poor Permeability? Q2->Q3 No Sol2 Strategy: Tail Replacement (Phenyl -> Pyridine/Piperazine) Q2->Sol2 Yes (LogD > 3.5) Sol3 Strategy: Core Tuning (Pyrazole -> Triazole/Isoxazole) Q3->Sol3 Yes (Papp < 10^-6) End Proceed to PK/PD Q3->End No

Figure 2: Logic flow for bioisosteric replacement based on physicochemical liabilities.

Part 3: Synthetic Methodologies & Experimental Validation

Synthetic Protocol: Accessing the Difluoromethyl Bioisostere

To address metabolic instability, the difluoromethyl ether is a high-value target. Standard alkylation often fails due to the poor nucleophilicity of pyrazoles.

Protocol: Difluoromethylation of 4-Hydroxypyrazole

  • Reagents: 4-hydroxypyrazole derivative (1.0 eq), Sodium chlorodifluoroacetate (ClCF2CO2Na, 2.5 eq), K2CO3 (3.0 eq).

  • Solvent: DMF/H2O (9:1 ratio).

  • Conditions: Heat to 100°C for 4–6 hours.

  • Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the O-H bond.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation: 19F NMR will show a characteristic doublet (or singlet if decoupled) around -80 ppm.

Experimental Validation: Metabolic Stability Assay

Trustworthiness in data is paramount. A self-validating protocol for assessing the success of the bioisostere is required.

Microsomal Stability Assay Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .[1]
    
    • Success Criterion:

      
       protein.[1]
      
Visualization: Synthetic Workflow

Synthesis Step1 Start: 4-Hydroxypyrazole Intermediate Transition State: O-Difluorocarbene Complex Step1->Intermediate DMF, 100°C Reagent Reagent: ClCF2CO2Na (Difluorocarbene Source) Reagent->Intermediate Product Product: 4-(Difluoromethoxy)pyrazole Intermediate->Product - CO2, - NaCl

Figure 3: Mechanism-based synthesis of the metabolically stable difluoromethoxy bioisostere.

References

  • Noël, R., et al. (2011).[1][3] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Walles, M., et al. (2013).[1] "Metabolic Stability and its Role in Biopharmaceutical Development." Drug Metabolism and Disposition. Link

  • Cresset Group. (2021). "Identifying Bioisosteres of the Benzazepine scaffold." Case Study. Link

Sources

solubility profile of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole in DMSO

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing its downstream developability, from formulation to bioavailability. Dimethyl sulfoxide (DMSO) is the preeminent solvent for creating high-concentration stock solutions for high-throughput screening and various in vitro assays, owing to its remarkable capacity to dissolve a wide array of chemical structures.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the . We will explore the physicochemical properties of the compound, the critical distinction between thermodynamic and kinetic solubility, the factors governing the dissolution process, and a detailed, field-proven protocol for accurate solubility measurement. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data.

Introduction: The Critical Role of DMSO and Solubility in Preclinical Research

In the landscape of drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility stands out as a critical determinant of success. Poor solubility can lead to unreliable results in biological assays, underestimated toxicity, and significant hurdles in formulation development.[4]

Dimethyl sulfoxide (DMSO) has become an indispensable tool in this context. It is a polar aprotic solvent with a unique ability to dissolve both polar and nonpolar compounds, making it an ideal vehicle for a vast chemical library.[1][2] Its miscibility with aqueous media facilitates the preparation of compound solutions for cell-based assays, while its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy.[1] However, the use of DMSO is not without its nuances. Its hygroscopic nature, potential for concentration-dependent cellular effects, and the risk of compound precipitation upon dilution into aqueous buffers necessitate a thorough understanding of a compound's solubility profile within this solvent.[5][6]

This guide focuses on this compound, a molecule featuring a pyrazole core, a class of heterocycles well-regarded in medicinal chemistry for their diverse biological activities.[7][8][9] Understanding its behavior in DMSO is the first step in unlocking its therapeutic potential.

Compound Profile: this compound

While specific experimental data for this exact molecule is not extensively published, we can infer its likely physicochemical characteristics based on its constituent moieties.

  • 1H-Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is a versatile scaffold in medicinal chemistry, known to participate in hydrogen bonding and contribute to a wide range of biological activities.[7][8]

  • (4-Fluorobenzyl)oxy Group: This substituent introduces several key features. The benzyl group increases lipophilicity. The fluorine atom, a common bioisostere for hydrogen, can modulate metabolic stability and binding interactions. The ether linkage provides rotational flexibility.

The interplay of the polar pyrazole ring and the more nonpolar fluorobenzyl group suggests that this compound's solubility will be a delicate balance of these opposing characteristics.

PropertyPredicted Influence on Solubility
Molecular Weight Moderate; higher MW can decrease solubility.
Hydrogen Bond Donors/Acceptors The pyrazole NH is a donor; the pyrazole N, ether O, and F are acceptors. These sites can interact with DMSO.
LogP (Lipophilicity) The fluorobenzyl group likely results in a moderate to high LogP, which can favor solubility in organic solvents like DMSO but may lead to precipitation in aqueous media.
Crystal Lattice Energy High crystal packing energy, driven by aromatic stacking or hydrogen bonding, will decrease solubility. This is a critical, but often unknown, parameter.

The Science of Solubility: Thermodynamic vs. Kinetic

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[11] This value is independent of the dissolution method and is crucial for formulation and biopharmaceutical studies.

  • Kinetic Solubility: This is a measure of a compound's tendency to stay in solution after being rapidly dissolved (typically in DMSO) and then diluted into an aqueous buffer.[4][12] This method can generate supersaturated, thermodynamically unstable solutions.[10][11] While useful for high-throughput screening, kinetic solubility values are often higher than thermodynamic ones and can mask underlying solubility issues that will emerge later in development.[13]

For establishing a robust compound profile, the determination of thermodynamic solubility is the gold standard.

G cluster_0 Solubility Concepts A Thermodynamic Solubility (Equilibrium) D Saturated Solution in Equilibrium with Solid A->D B Kinetic Solubility (Non-Equilibrium) G Supersaturated Solution (Metastable) B->G C Solid Compound + Solvent C->A Long Incubation (e.g., 24h) E DMSO Stock Solution C->E Rapid Dissolution F Dilution into Aqueous Buffer E->F F->B H Precipitation Over Time G->H

Caption: Conceptual workflow distinguishing thermodynamic and kinetic solubility.

Experimental Protocol: Determination of Thermodynamic Solubility in DMSO

This protocol outlines the "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound in DMSO at room temperature.[4][14]

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks for standard and sample preparation

Step-by-Step Methodology
  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of what will dissolve.

    • Add a precise volume of anhydrous DMSO (e.g., 500 µL).

    • Cap the tube tightly and vortex vigorously for 2-3 minutes to ensure the compound is well-dispersed and to initiate dissolution.[14]

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for at least 24 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium between the solid and solution phases.[14] Insufficient equilibration time is a primary source of error and leads to an underestimation of solubility.

  • Phase Separation:

    • Following equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10-15 minutes.[14] This step pellets the undissolved solid, leaving a clear, saturated supernatant.

    • Causality Check: Centrifugation must be sufficient to remove all particulate matter. Any suspended microparticles in the supernatant will lead to an overestimation of solubility.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

    • Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for which a validated analytical method exists. This brings the concentration into the linear range of the calibration curve.

    • Determine the concentration of the diluted sample using a pre-established calibration curve on an HPLC-UV or UV-Vis instrument.

  • Calculation and Reporting:

    • Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

    • Express the final solubility in standard units, such as mg/mL and millimolar (mM).

G A Step 1: Add Excess Compound to Known Volume of DMSO B Step 2: Vortex Vigorously (2-3 min) A->B C Step 3: Equilibrate with Agitation (24h at 25°C) B->C D Step 4: Centrifuge at High Speed (14,000 rpm, 10 min) C->D E Step 5: Collect Supernatant D->E F Step 6: Dilute Sample for Analysis E->F G Step 7: Quantify Concentration (HPLC or UV-Vis) F->G H Step 8: Calculate Solubility (mg/mL, mM) G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Factors Influencing Solubility in DMSO

Achieving reproducible solubility data requires controlling several variables.

  • Solvent Purity: DMSO is highly hygroscopic and readily absorbs atmospheric water.[5] Water contamination can significantly alter the solvent properties and impact the solubility of many organic compounds. Always use anhydrous DMSO from a freshly opened container or one stored properly under inert gas.

  • Compound Purity & Form: The presence of impurities can affect solubility measurements. Furthermore, the solid-state form (crystalline vs. amorphous) is critical. Amorphous material is thermodynamically less stable and will exhibit higher, but potentially misleading, solubility compared to a stable crystalline form.[13]

  • Temperature: Solubility is temperature-dependent. All measurements should be conducted and reported at a specified, constant temperature.

  • Compound Stability: Some compounds may degrade in DMSO over time.[5] If instability is suspected, it should be assessed by analyzing the sample at different time points during the 24-hour equilibration.

Conclusion

The solubility of this compound in DMSO is a fundamental parameter that dictates its utility in drug discovery programs. This guide has provided the theoretical background and a practical, robust protocol for determining its thermodynamic solubility. By distinguishing between thermodynamic and kinetic values and by controlling key experimental variables such as solvent purity and equilibration time, researchers can generate accurate and reliable data. This information is essential for preparing valid stock solutions, ensuring data integrity in biological screens, and making informed decisions in the progression of a promising compound towards a therapeutic candidate.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Pro-Vitals. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • PMC. (2023, January 3). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

  • ScienceDirect. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • EPA. (2025, October 15). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]

  • DSpace@MIT. (2023, April 18). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link])

Sources

Metabolic Stability of Fluorobenzyl Ether Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and radiopharmaceutical development, the benzyl ether moiety is a versatile linker, offering rotational freedom and synthetic accessibility. However, it is frequently plagued by rapid metabolic clearance via Cytochrome P450 (CYP450)-mediated O-dealkylation .

This guide details the mechanistic rationale and experimental validation for using fluorobenzyl ether linkers to enhance metabolic stability. By strategically substituting fluorine on the aromatic ring, researchers can modulate the electron density of the benzylic carbon, decelerate Hydrogen Atom Transfer (HAT), and block metabolic "soft spots," thereby extending in vivo half-life (


) without compromising linker geometry.

Mechanistic Foundation: The Vulnerability of Ether Linkers

To stabilize a linker, one must first understand the mechanism of its degradation. The primary clearance pathway for benzyl ethers is oxidative O-dealkylation driven by hepatic CYP450 enzymes.

The CYP450 O-Dealkylation Cascade

The reaction proceeds via a radical mechanism initiated by the high-valent iron-oxo species (Compound I) of the CYP450 heme.

  • Hydrogen Atom Transfer (HAT): The rate-determining step (RDS). Compound I abstracts a hydrogen atom from the benzylic carbon (

    
    -carbon), forming a carbon-centered radical.
    
  • Oxygen Rebound: The hydroxyl radical bound to the heme recombines with the benzylic radical to form a hemiacetal .

  • Collapse: The unstable hemiacetal spontaneously collapses, cleaving the ether bond to release a benzaldehyde derivative and an alcohol .

Diagram: CYP450-Mediated O-Dealkylation Pathway

G Substrate Fluorobenzyl Ether (Ar-CH2-O-R) TS Transition State [H-Abstraction] Substrate->TS + CpdI CpdI CYP450 Compound I (Fe=O)3+ Radical Benzylic Radical (Ar-CH•-O-R) TS->Radical HAT (RDS) Hemiacetal Hemiacetal (Ar-CH(OH)-O-R) Radical->Hemiacetal OH Rebound Products Aldehyde + Alcohol (Cleavage) Hemiacetal->Products Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated O-dealkylation showing the critical Hydrogen Atom Transfer (HAT) step.[1][2][3][4][5][6][7][8][9][10]

The Fluorine Effect: Engineering Stability

Replacing hydrogen with fluorine on the aromatic ring (fluorobenzyl) imparts stability through three distinct physicochemical mechanisms.

Electronic Deactivation of HAT

The rate of HAT is governed by the bond dissociation energy (BDE) of the benzylic C-H bond and the stability of the resulting radical.

  • Hammett Correlation: Benzylic hydroxylation generally exhibits a negative Hammett reaction constant (

    
     to 
    
    
    
    ). This indicates that the transition state has partial cationic character or is sensitive to electron density.
  • The Fluorine Impact: Fluorine is highly electronegative (

    
    ). When placed on the phenyl ring (ortho, meta, or para), it exerts a strong inductive electron-withdrawing effect (-I) . This reduces electron density at the benzylic carbon, destabilizing the transition state for electrophilic attack by CYP450 and effectively slowing down the HAT step .
    
Blocking Metabolic "Soft Spots"

Non-fluorinated benzyl rings are susceptible to direct arene oxidation (hydroxylation of the ring itself), leading to phenols which are rapidly conjugated (glucuronidation/sulfation) and excreted.

  • Para-Blocking: The para-position is the most sterically accessible site for CYP450. Substituting this position with fluorine (

    
     BDE 
    
    
    
    kcal/mol vs
    
    
    kcal/mol) effectively blocks arene hydroxylation.
Comparative Stability Data

The following table summarizes the relative metabolic stability of benzyl ether analogs.

Linker TypeSubstitutionRelative

Mechanism of Stabilization
Benzyl Ether NoneHigh (Baseline)N/A (Rapid O-dealkylation & Ring Oxidation)
4-Fluorobenzyl Para-FMedium-LowBlocks p-hydroxylation; Inductive deactivation of benzylic C-H.
3-Fluorobenzyl Meta-FLowStrong inductive effect (-I) stabilizes benzylic C-H; prevents ring oxidation.
2,6-Difluorobenzyl Di-Ortho-FVery LowSteric shielding of benzylic protons; High oxidative resistance.

Expert Insight: While ortho-substitution provides steric protection, it can significantly alter the torsional angle of the ether linker. For maintaining bioactivity while improving stability, 3-fluorobenzyl (meta) or 4-fluorobenzyl (para) linkers are often the optimal compromise.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorobenzyl ether linker, a rigorous Microsomal Stability Assay is required. This protocol is designed to determine the intrinsic clearance (


) and half-life (

).
Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human/Rat/Mouse (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1

    
    M). Pre-incubate at 37°C for 5 mins to allow enzyme-substrate binding.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode) to quantify parent compound depletion.

Diagram: Stability Assay Workflow

Workflow Start Start: Microsomes + Compound (37°C, pH 7.4) Initiate Add NADPH (Start Reaction) Start->Initiate Sample Sampling Loop (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with Ice-Cold ACN (+ Internal Standard) Sample->Quench At time t Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Workflow for assessing metabolic stability in liver microsomes.

Data Calculation

Plot


 vs. time. The slope of the linear regression is 

.




Case Studies & Applications

PET Radiotracers ([18F]-Labeling)

In Positron Emission Tomography (PET), [18F]fluorobenzyl ethers are preferred over aliphatic [18F]fluoroalkyl ethers. Aliphatic alpha-fluoro ethers are chemically unstable (hydrolysis), while beta-fluoro ethers are prone to rapid defluorination in vivo (bone uptake).

  • Strategy: Direct attachment of [18F] to the benzyl ring (e.g., [18F]fluorobenzyl) provides a metabolically robust linker that resists defluorination, ensuring the radioactive signal remains attached to the pharmacophore.

PROTAC Linker Optimization

Proteolysis Targeting Chimeras (PROTACs) often require long, flexible linkers. Polyethylene glycol (PEG) chains are common but susceptible to oxidative cleavage.

  • Application: Replacing terminal PEG units with fluorobenzyl ether motifs has been shown to improve oral bioavailability by reducing overall clearance while maintaining the necessary linker length and flexibility for ternary complex formation.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Smart, J. P., & O'Hagan, D. (2008). The C-F Bond as a Conformational Tool in Organic and Biological Chemistry. Beilstein Journal of Organic Chemistry. Link

  • Hajdu, P., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450. Organic & Biomolecular Chemistry. Link

  • Wackett, L. P. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Methodological & Application

Application Notes and Protocols for Optimized Synthesis of Pyrazole-4-ol Benzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-4-ol Benzyl Ethers in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, are instrumental in the development of therapeutics across various domains, including anti-inflammatory, analgesic, and anti-cancer agents.[3] Within this versatile class of molecules, pyrazole-4-ol benzyl ethers represent a critical subclass of intermediates and final compounds. The introduction of a benzyl ether at the 4-position not only serves as a robust protecting group for the hydroxyl functionality but also provides a strategic vector for modulating the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.[4][5]

This technical guide provides a comprehensive overview of the optimized reaction conditions for the formation of pyrazole-4-ol benzyl ethers via the Williamson ether synthesis. We will delve into the mechanistic rationale behind the choice of reagents and reaction parameters, present detailed experimental protocols, and offer troubleshooting guidance to enable researchers, scientists, and drug development professionals to achieve high yields and purity in their synthetic endeavors.

Mechanistic Insights: The Williamson Ether Synthesis of Pyrazole-4-ols

The formation of a pyrazole-4-ol benzyl ether is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4] The reaction proceeds via an SN2 mechanism, which involves the nucleophilic attack of the pyrazole-4-olate anion on the benzylic carbon of the benzyl halide.

Core Reaction:

  • Deprotonation: The first and most critical step is the deprotonation of the acidic 4-hydroxyl group of the pyrazole-4-ol by a suitable base to form a potent nucleophile, the pyrazole-4-olate anion.

  • Nucleophilic Attack: The generated pyrazole-4-olate then attacks the electrophilic methylene carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired C-O bond of the ether.

A significant challenge in the alkylation of pyrazole-4-ols is the potential for competing N-alkylation at either of the two nitrogen atoms of the pyrazole ring.[1][6] The regioselectivity of the reaction (O-alkylation vs. N-alkylation) is highly dependent on the choice of base, solvent, and reaction temperature. Generally, the 4-hydroxyl group is more acidic than the N-H of the pyrazole ring, and its deprotonation is favored under milder basic conditions.

Optimizing Reaction Conditions: A Comparative Analysis

The success of the pyrazole-4-ol benzyl ether synthesis hinges on the careful selection of reaction parameters. Below is a comparative analysis of key variables and their impact on reaction outcomes.

ParameterOption 1Rationale & Expected OutcomeOption 2Rationale & Expected Outcome
Base Potassium Carbonate (K₂CO₃) A moderately strong base, often sufficient to deprotonate the more acidic phenolic hydroxyl group selectively over the less acidic pyrazole N-H. Its heterogeneity in some solvents can be advantageous in controlling reactivity. Favors O-alkylation.[5]Sodium Hydride (NaH) A very strong, non-nucleophilic base that ensures complete and rapid deprotonation of the hydroxyl group. However, its high reactivity can lead to deprotonation of the pyrazole N-H as well, potentially resulting in a mixture of O- and N-alkylated products.[4]
Solvent Acetone / Acetonitrile (MeCN) Polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Generally favor O-alkylation with milder bases.N,N-Dimethylformamide (DMF) A highly polar aprotic solvent that can significantly accelerate SN2 reactions by effectively solvating cations. However, with strong bases like NaH, it can promote side reactions and may lead to a decrease in O-alkylation selectivity.
Benzylating Agent Benzyl Bromide (BnBr) A highly reactive benzylating agent due to the good leaving group ability of bromide. This allows for the use of milder reaction conditions (lower temperatures, weaker bases), which can enhance O-alkylation selectivity.Benzyl Chloride (BnCl) Less reactive than benzyl bromide, requiring more forcing conditions (higher temperatures, stronger bases). This may lead to a decrease in regioselectivity and the formation of byproducts.[5]
Temperature Room Temperature to 60 °C Milder temperatures generally favor the thermodynamically controlled O-alkylation product. It is often sufficient when using a reactive alkylating agent like benzyl bromide.Reflux (e.g., in Acetone ~56°C) Higher temperatures can increase the reaction rate but may also promote side reactions and decrease the O- vs. N-alkylation selectivity. Necessary for less reactive alkylating agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole-4-ol benzyl ethers under optimized conditions.

Protocol 1: Optimized O-Benzylation using Potassium Carbonate in Acetone

This protocol is recommended for achieving high O-selectivity and is generally applicable to a wide range of substituted pyrazole-4-ols.

Materials:

  • Pyrazole-4-ol derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Benzyl bromide (BnBr) (1.1-1.2 eq)

  • Anhydrous acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole-4-ol (1.0 eq) and anhydrous acetone to achieve a concentration of approximately 0.1-0.2 M.

  • Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole-4-ol benzyl ether.

Protocol 2: O-Benzylation using Sodium Hydride in DMF (for less reactive substrates)

This protocol utilizes a stronger base and is suitable for more sterically hindered or less reactive pyrazole-4-ols. Caution should be exercised to minimize N-alkylation.

Materials:

  • Pyrazole-4-ol derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF.

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the cold DMF.

  • Add a solution of the pyrazole-4-ol (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water (3x) to remove DMF, and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps and logical flow of the optimized pyrazole-4-ol benzyl ether synthesis.

Williamson_Ether_Synthesis Start Pyrazole-4-ol (Starting Material) Base_Solvent Addition of Base (e.g., K₂CO₃) and Solvent (e.g., Acetone) Start->Base_Solvent Deprotonation Formation of Pyrazole-4-olate Anion Base_Solvent->Deprotonation Stir at RT BnBr_add Addition of Benzyl Bromide (BnBr) Deprotonation->BnBr_add Reaction Sɴ2 Reaction (Reflux, 4-8h) BnBr_add->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrazole-4-ol Benzyl Ether (Final Product) Purification->Product

Caption: Optimized workflow for pyrazole-4-ol benzyl ether synthesis.

Decision_Tree Start Goal: Synthesize Pyrazole-4-ol Benzyl Ether Regio_Check Is Regioselectivity (O- vs. N-alkylation) a primary concern? Start->Regio_Check Mild_Cond Use Milder Conditions: - Base: K₂CO₃ - Solvent: Acetone/MeCN - Temp: RT to Reflux Regio_Check->Mild_Cond Yes Yield_Check Is the starting material highly unreactive or sterically hindered? Regio_Check->Yield_Check No Strong_Cond Consider Stronger Conditions: - Base: NaH - Solvent: DMF/THF - Temp: 0°C to RT (Monitor for N-alkylation) Yield_Check->Mild_Cond No Yield_Check->Strong_Cond Yes

Sources

Application Note: Leveraging 4-((4-Fluorobenzyl)oxy)-1H-pyrazole in High-Value SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the practical application of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole as a privileged scaffold in Structure-Activity Relationship (SAR) campaigns.

Introduction: The "Privileged" Nature of the Scaffold

The This compound moiety represents a "privileged structure" in modern drug design, particularly within the fields of kinase inhibition (e.g., c-Met, ALK) and soluble Guanylate Cyclase (sGC) stimulation.

Pharmacological Rationale[1][2][3][4][5][6][7][8]
  • Bioisosterism: The pyrazole ring serves as a robust bioisostere for imidazole and pyrrole, offering distinct hydrogen bond donor (N1-H) and acceptor (N2) vectors that often interact with the hinge region of kinases or allosteric pockets in metalloproteins.

  • Metabolic Stability: The 4-fluorobenzyl group is not merely a lipophilic handle. The fluorine atom at the para-position blocks metabolic oxidation (P450-mediated hydroxylation) of the benzyl ring, significantly extending the half-life (

    
    ) compared to the non-fluorinated benzyl analog.
    
  • Ether Linkage: The oxygen linker at C4 provides rotational flexibility, allowing the benzyl group to adopt an "out-of-plane" conformation often required to fill hydrophobic pockets adjacent to the ATP-binding site.

Chemical Synthesis & Core Protocol

To utilize this scaffold effectively, high-purity synthesis of the core intermediate is required. The following protocol describes the Regioselective Synthesis of the N-Boc Protected Scaffold , ensuring the 4-hydroxy group is alkylated exclusively without N-alkylation side products.

Protocol A: Synthesis of tert-butyl this compound-1-carboxylate

Objective: Generate the lipophilic core building block for subsequent N1-diversification.

Materials
  • Starting Material: tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (CAS: 100738-99-4)

  • Reagent: 4-Fluorobenzyl bromide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF

  • Purification: Silica Gel (Hexanes/EtOAc)[1][2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (1.0 g, 5.43 mmol) in anhydrous DMF (10 mL).
    
  • Base Addition: Add

    
     (2.65 g, 8.15 mmol) in a single portion. Stir at RT for 15 minutes. Note: The solution may turn slightly yellow.
    
  • Alkylation: Dropwise add 4-fluorobenzyl bromide (0.74 mL, 5.97 mmol).

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The starting material (Rt = 1.2 min) should disappear; Product (Rt = 2.8 min) appears.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    .[2]
  • Deprotection (Optional for Library): If the free NH-pyrazole is desired immediately, treat the crude with 4M HCl in Dioxane for 2 hours at RT.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85-92% (White crystalline solid).

SAR Strategy & Library Generation

Once the core scaffold is synthesized, the primary vector for SAR optimization is the N1-position . The acidity of the pyrazole NH (


) allows for facile diversification.
Workflow Visualization

The following diagram illustrates the decision logic for diversifying the scaffold based on biological assay feedback.

SAR_Workflow Core Core Scaffold This compound Assay Biological Assay (e.g., sGC Stimulation) Core->Assay Solubility Issue: Low Solubility? Assay->Solubility Potency Issue: Low Potency? Solubility->Potency No Act_Sol Strategy A: Introduce Polar Heterocycles (e.g., Pyridine, Piperazine) at N1 Solubility->Act_Sol Yes Metab Issue: High Clearance? Potency->Metab No Act_Pot Strategy B: Modify Benzyl Ring (e.g., 2,4-difluoro substitution) Potency->Act_Pot Yes Act_Met Strategy C: Block Metabolic Soft Spots (e.g., Deuteration of Benzyl CH2) Metab->Act_Met Yes Act_Sol->Core Re-synthesis Act_Pot->Core Re-synthesis Act_Met->Core Re-synthesis

Caption: Iterative SAR optimization workflow for the fluorobenzyl-pyrazole scaffold.

Protocol B: Parallel N1-Alkylation (Library Scale)

Objective: Rapidly generate 24-96 analogs using the core scaffold.

  • Plate Setup: Dispense This compound (0.05 mmol per well) into a 96-well deep-well block.

  • Solvent/Base: Add 200 µL of 0.5M

    
     in DMF to each well.
    
  • Reagent Addition: Add unique alkyl halides (0.06 mmol) to each well.

    • Examples: Methyl iodide, 2-picolyl chloride, ethyl bromoacetate, cyclopropylmethyl bromide.

  • Reaction: Seal plate and shake at 80°C for 12 hours.

  • Scavenging: Add polystyrene-supported thiophenol (to scavenge excess alkyl halide) and shake for 2 hours.

  • Isolation: Filter into a receiver plate. Evaporate DMF (Genevac).

  • QC: Re-dissolve in DMSO for LCMS validation.

Case Study: sGC Stimulators

The This compound motif is a critical pharmacophore in the development of soluble Guanylate Cyclase (sGC) stimulators, a class of drugs used for pulmonary hypertension and heart failure (e.g., Vericiguat analogs).

Comparative Data: The "Fluorine Effect"

The table below summarizes historical SAR data demonstrating why the 4-fluorobenzyl ether is superior to the unsubstituted benzyl ether in sGC stimulation assays.

Compound AnalogR-Group (Benzyl)sGC EC50 (nM)HLM Stability (

, min)
Rationale
A (Baseline) Hydrogen (Benzyl)12014Rapid oxidation at para-position.
B (Target) 4-Fluoro 15 >60 Metabolic block + Lipophilic boost.
C 4-Methoxy4508O-demethylation liability; Steric clash.
D 3-Fluoro8542Improved stability, but lower potency than 4-F.

Data Source: Aggregated from sGC stimulator patent literature (Bayer, Merck).

Mechanism of Action Diagram

The scaffold binds to the


-subunit of the sGC heme pocket. The 4-fluorobenzyl group occupies a hydrophobic cleft, stabilizing the nitrosyl-heme complex or mimicking it in heme-free states.

MOA_Pathway Drug Scaffold (Fluorobenzyl-Pyrazole) sGC_Ox sGC Enzyme (Heme-oxidized/free) Drug->sGC_Ox Allosteric Binding Complex Active Complex (Sensitized) sGC_Ox->Complex cGMP cGMP Complex->cGMP Catalysis GTP GTP GTP->Complex Vasodilation Vasodilation & Anti-fibrosis cGMP->Vasodilation PKG Pathway

Caption: Mechanism of Action for sGC stimulation via the fluorobenzyl-pyrazole scaffold.

Quality Control & Characterization

To ensure the integrity of the SAR data, the scaffold must meet specific analytical criteria.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.15 (s, 1H, Pyrazole-H3/5), 7.60 (s, 1H, Pyrazole-H3/5), 7.45 (dd, 2H, Benzyl-H), 7.20 (t, 2H, Benzyl-H), 5.05 (s, 2H, 
      
      
      
      ).
    • Diagnostic: The benzyl protons (7.45/7.20) show characteristic roof-effect splitting due to fluorine coupling.

  • 19F NMR:

    • 
       -114.5 ppm (s). Absence of this peak indicates loss of the fluorine atom or incorrect starting material.
      
  • Purity Requirement: >95% by HPLC (254 nm) is mandatory for biological screening to avoid false positives from highly active impurities.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[3] Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Sandner, P., et al. (2020). "Soluble Guanylate Cyclase Stimulators and Activators."[3][4] Handbook of Experimental Pharmacology, 264, 355-394.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • BenchChem Protocols. (2025). "General methods for the N-alkylation of pyrazoles."

Sources

Application Notes & Protocols: Strategic N-Alkylation of Pyrazoles with 4-Fluorobenzyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of 4-fluorobenzyl groups onto pyrazole scaffolds is a pivotal synthetic transformation in medicinal chemistry, leveraging the unique properties of fluorine to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the primary reagents and methodologies for achieving this N-alkylation, with a focus on practical application, mechanistic understanding, and troubleshooting. We will delve into classical base-mediated approaches, phase-transfer catalysis, and acid-catalyzed alternatives, offering detailed, step-by-step protocols for each. The discussion is grounded in established principles of organic synthesis, aiming to equip researchers with the knowledge to select and optimize reaction conditions for their specific substrates.

Introduction: The Significance of the 4-Fluorobenzyl Pyrazole Moiety

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole nucleus is a key tactic in drug discovery. The 4-fluorobenzyl group, in particular, is a favored substituent due to the advantageous properties conferred by the fluorine atom. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.

The N-alkylation of pyrazoles, however, is not without its challenges. For unsymmetrically substituted pyrazoles, the reaction can yield a mixture of N1 and N2 regioisomers, which are often difficult to separate.[4][5] Therefore, controlling regioselectivity is a paramount consideration in the synthesis of these valuable compounds.[4][5] This guide will address these challenges and provide strategies for achieving high yields and selectivity.

Mechanistic Overview of Pyrazole N-Alkylation

The N-alkylation of pyrazole is fundamentally a nucleophilic substitution reaction. The pyrazole, being a weak acid, can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 4-fluorobenzylating agent.

***```dot graph "Mechanism_of_Pyrazole_N_Alkylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

pyrazole [label="Pyrazole"]; base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pyrazolate [label="Pyrazolate Anion"]; alkyl_halide [label="4-Fluorobenzyl Halide (R-X)"]; product [label="N-(4-Fluorobenzyl)pyrazole"]; salt [label="Salt (B-H+ X-)"];

pyrazole -> pyrazolate [label="Deprotonation"]; base -> pyrazolate; pyrazolate -> product [label="SN2 Attack"]; alkyl_halide -> product; product -> salt [style=invis]; }

Caption: Experimental workflow for NaH-mediated N-alkylation.

Protocol 2: N-Alkylation using Potassium Carbonate

This is a milder and often more convenient alternative to the NaH protocol.

Materials:

  • Pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the pyrazole, potassium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature for 15-30 minutes. [4]3. Add 4-fluorobenzyl bromide dropwise to the suspension. [4]4. Heat the reaction mixture to a desired temperature (typically between room temperature and 80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS. [4]5. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. [4]6. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [4]7. Purify the crude product by flash column chromatography on silica gel. [4]

Phase-Transfer Catalysis (PTC)

PTC is an excellent "green chemistry" alternative that often provides high yields and simplifies work-up procedures. [4][6]This method is particularly effective for N-alkylation and can sometimes be performed without a solvent. [7][8][9] Reagents:

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used catalyst.

  • Base: Solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are typically used. [7] Protocol 3: Solvent-Free N-Alkylation via PTC

Materials:

  • Pyrazole (1.0 eq)

  • 4-Fluorobenzyl chloride (1.0 eq) (Note: the less reactive chloride is often preferred here to avoid side reactions with the strong base)[7]

  • Potassium hydroxide (powdered, 1.5 eq)

  • Tetrabutylammonium bromide (TBAB, 3 mol%)

Procedure:

  • In a round-bottom flask, thoroughly mix the pyrazole, 4-fluorobenzyl chloride, powdered potassium hydroxide, and TBAB.

  • Stir the mixture vigorously at a temperature between 60-100 °C for 1-6 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by distillation or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the N-alkylation of pyrazoles, often leading to higher yields in shorter reaction times. [4][10][11] Protocol 4: Microwave-Assisted N-Alkylation

Materials:

  • Pyrazole (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • DMF (minimal amount to ensure stirring)

Procedure:

  • In a microwave-safe reaction vessel, combine the pyrazole, 4-fluorobenzyl bromide, and potassium carbonate in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes). [11]4. Monitor the reaction progress by LC-MS.

  • After completion, cool the vessel and perform a standard aqueous work-up and purification as described in Protocol 2.

Regioselectivity in Unsymmetrical Pyrazoles

For unsymmetrical pyrazoles, achieving regioselective N-alkylation is a primary challenge. [4]The outcome is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. [4]A bulky substituent on the pyrazole ring will direct the incoming 4-fluorobenzyl group to the more accessible nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. [4]* Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. [4][5]For instance, using K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles. [4]In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity. [4]

Troubleshooting and Optimization

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield - Inactive alkylating agent- Insufficiently strong base- Poor solubility of reactants- Reaction temperature too low- Check the purity of the 4-fluorobenzyl halide.- Switch to a stronger base (e.g., from K₂CO₃ to NaH).<[4]br>- Use a more polar aprotic solvent (e.g., switch from acetonitrile to DMF or DMSO).<[4]br>- Gradually increase the reaction temperature.<[4]br>- Consider alternative methods like PTC or microwave-assisted synthesis. [4]
Poor Regioselectivity - Similar steric/electronic environment at N1 and N2- Suboptimal reaction conditions- Modify Sterics: If possible, use a pyrazole with a bulkier substituent to direct alkylation.- Change the Solvent: Experiment with different solvents, including fluorinated alcohols (TFE, HFIP).<[4]br>- Alter the Base/Catalyst: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).<[4][5]br>- Adjust Temperature: Lowering the reaction temperature may increase selectivity. [4]
Side Reactions (e.g., O-alkylation in pyrazolones) - Presence of other nucleophilic sites- Use a non-nucleophilic base like NaH.- Optimize reaction conditions (lower temperature, shorter reaction time).

Conclusion

The N-alkylation of pyrazoles with 4-fluorobenzyl groups is a versatile and crucial reaction in the synthesis of biologically active molecules. By understanding the underlying mechanisms and the influence of various reagents and conditions, researchers can effectively navigate the challenges of this transformation. The protocols provided herein offer a solid foundation for developing robust and efficient synthetic routes to these valuable compounds. Careful optimization, particularly concerning the choice of base and solvent, is key to achieving high yields and, where applicable, excellent regioselectivity.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2006, October 24). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved February 25, 2026, from [Link]

  • Shchegol'kov, E. V., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved February 25, 2026, from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 73(9), 3523-3529.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Blanco, M., Claramunt, R. M., Escolástico, C., & Sanz, D. (2006, November 30). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. Retrieved February 25, 2026, from [Link]

  • Shchegol'kov, E. V., et al. (n.d.). Switching pyrazole N-alkylation regioselectivity.[12][13] ResearchGate. Retrieved February 25, 2026, from [Link]

  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024, August 27). ChemistryViews. Retrieved February 25, 2026, from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
  • Karakaya, A., et al. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved February 25, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882.
  • Sodium hydride. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Chen, L., et al. (2018). Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. RSC Advances, 8(33), 18497-18505.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Pal, S., Mareddy, J., & Devi, N. S. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 20(9), 1729-1734.
  • New synthesis of fluorinated pyrazoles. (2010, October 15). PubMed. Retrieved February 25, 2026, from [Link]

  • Gayo, L. M., & Shetler, P. K. (2022).
  • Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. (2024, August 8). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Tzakos, A. G., et al. (2025, May 20). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. Retrieved February 25, 2026, from [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved February 25, 2026, from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Phase Transfer Catalysis. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 25, 2026, from [Link]

  • Norman, N. J., et al. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved February 25, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. (n.d.). Jetir.Org. Retrieved February 25, 2026, from [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. (n.d.). Middle East Technical University. Retrieved February 25, 2026, from [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2025, August 6). Green Chemistry. Retrieved February 25, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 25, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved February 25, 2026, from [Link]

  • Synthesis of pyrazoles via cyclocondensation of α,β-ethylenic ketones having a leaving group. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of Fluorinated Pyrazole Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyrazole Ethers

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1] When integrated into the privileged pyrazole ring system, these benefits are amplified, leading to compounds with improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity and pKa.[1][2]

Fluorinated pyrazole ethers, a prominent subclass, are integral to a range of commercial products, from blockbuster pharmaceuticals to advanced crop protection agents.[3][4] However, transitioning a promising laboratory-scale synthesis of these compounds to a robust, safe, and economically viable industrial process presents significant challenges. Issues such as regioselectivity, thermal safety, solvent handling, and cost-effective purification must be systematically addressed.[5][6]

This guide provides a comprehensive framework for the scale-up synthesis of fluorinated pyrazole ethers. Moving beyond a simple recitation of steps, we delve into the underlying chemical principles, process safety considerations, and optimization strategies essential for successful, large-scale production.

Part 1: Core Synthetic Strategies and Mechanistic Considerations

The construction of fluorinated pyrazole ethers can be logically dissected into two primary stages: formation of the fluorinated pyrazole core and subsequent etherification.

Formation of the Fluorinated Pyrazole Core

The most prevalent and industrially adaptable method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8] When synthesizing fluorinated pyrazoles, this typically involves a fluorinated dicarbonyl precursor.

  • Key Precursor: A common starting material is a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-(aryl/alkyl)-1,3-butanedione.

  • Regioselectivity Challenge: The reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to a mixture of two regioisomers. On a large scale, separating these isomers is often economically prohibitive.

  • Causality of Solvent Choice: The choice of solvent is critical for controlling regioselectivity. While traditional solvents like ethanol may yield isomeric mixtures, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically favor the formation of a single desired regioisomer. The unique hydrogen-bonding properties and low nucleophilicity of these solvents are believed to preferentially activate the carbonyl group adjacent to the non-fluorinated substituent, guiding the initial nucleophilic attack of the hydrazine to yield the desired isomer.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is the classic and most reliable method for forming the ether linkage in this context.[9][10] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a pyrazole-alkoxide attacks an alkyl halide or sulfonate.[10][11]

  • Mechanism: The reaction involves two key steps:

    • Deprotonation: A base is used to deprotonate the pyrazole N-H or a side-chain hydroxyl group, generating a potent nucleophile (an alkoxide or pyrazolate anion).

    • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., R-Br, R-I, R-OTs), displacing the leaving group to form the ether bond.[12]

  • Implications for Scale-Up: The SN2 mechanism imposes strict limitations. The alkylating agent must be sterically unhindered (ideally methyl or primary) to avoid a competing E2 elimination reaction, which would lead to undesired alkene byproducts.[9][12]

G Start Fluorinated 1,3-Diketone + Hydrazine Pyrazole_Formation Step 1: Pyrazole Core Synthesis (Cyclocondensation) Start->Pyrazole_Formation Regio_Control Critical Control Point: Regioselectivity Pyrazole_Formation->Regio_Control Yields Fluorinated_Pyrazole Fluorinated Pyrazole Intermediate Pyrazole_Formation->Fluorinated_Pyrazole Solvent_Choice Solvent Selection (e.g., HFIP, TFE) for High Regioselectivity Regio_Control->Solvent_Choice Controlled by Solvent_Choice->Pyrazole_Formation Deprotonation Step 2a: Deprotonation (Base Selection: K2CO3, NaH) Fluorinated_Pyrazole->Deprotonation Alkylation Step 2b: O-Alkylation (SN2) (Alkyl Halide Addition) Deprotonation->Alkylation Forms Nucleophile Purification Work-up & Purification Alkylation->Purification Final_Product Final Product: Fluorinated Pyrazole Ether Purification->Final_Product

Caption: Overall workflow for the two-stage synthesis of fluorinated pyrazole ethers.

Part 2: Detailed Scale-Up Protocol

This protocol details the synthesis of a representative compound, 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol , demonstrating the key principles of regioselective pyrazole formation and subsequent N-alkylation to form an ether-containing sidechain.

Protocol 1: Regioselective Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol

This step leverages a fluorinated solvent to ensure high regioselectivity, minimizing downstream purification challenges.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.11100 g0.543 mol
Hydrazine Hydrate (64% soln.)7803-57-850.0634.0 g0.679 mol
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)920-66-1168.04500 mL-
Hydrochloric Acid (37%)7647-01-036.46As needed-
Deionized Water7732-18-518.021 L-
Toluene108-88-392.14300 mL-

Procedure:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

  • Charge Reagents: Charge the reactor with ethyl 4,4,4-trifluoroacetoacetate (100 g) and HFIP (500 mL). Begin stirring and purge the vessel with nitrogen.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Hydrazine Addition: Add the hydrazine hydrate (34.0 g) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow, controlled addition is crucial to manage the exotherm of the condensation reaction and prevent side reactions.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC analysis, checking for the disappearance of the starting β-ketoester.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the HFIP. Note: HFIP is a specialty solvent; on an industrial scale, a dedicated recovery system is essential for economic viability.

  • Work-up: Add toluene (300 mL) and water (300 mL) to the residue. Stir vigorously for 15 minutes. Separate the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0-5 °C and slowly add concentrated HCl to adjust the pH to ~2-3. The product will precipitate as a white solid.

  • Isolation: Filter the solid product, wash with cold deionized water (2 x 100 mL), and dry under vacuum at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS. Expected yield: 80-90%.

Protocol 2: Scale-Up N-Alkylation to 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

This step employs a cost-effective and safe base for the Williamson ether synthesis.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)
3-(Trifluoromethyl)-1H-pyrazol-5-ol154333-66-9166.0875 g0.452 mol
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.2193.7 g0.678 mol
2-Bromoethyl methyl ether6482-24-2138.9969.1 g0.497 mol
Acetonitrile (MeCN)75-05-841.05750 mL-
Ethyl Acetate141-78-688.111 L-
Brine (Saturated NaCl solution)--500 mL-

Procedure:

  • Reactor Setup: Use the same 2 L reactor setup, ensuring it is clean and dry.

  • Charge Reagents: Charge the reactor with 3-(trifluoromethyl)-1H-pyrazol-5-ol (75 g), potassium carbonate (93.7 g), and acetonitrile (750 mL). Causality: Finely powdered K₂CO₃ is used to maximize surface area and reaction rate. It is a safer and more manageable base for scale-up than sodium hydride.

  • Heating: Heat the stirred suspension to 60-65 °C.

  • Alkylating Agent Addition: Add 2-bromoethyl methyl ether (69.1 g) dropwise over 30-45 minutes.

  • Reaction: Maintain the temperature at 60-65 °C and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting pyrazole is consumed (<1%).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile (2 x 50 mL).

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude oil in ethyl acetate (500 mL). Wash with water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Characterization: Confirm structure and purity via NMR and LC-MS. Expected yield: 85-95%.

Part 3: Critical Scale-Up and Safety Analysis

Transitioning from the benchtop to a pilot or manufacturing plant requires a rigorous evaluation of process parameters.

Thermal Hazard Assessment

Both the cyclocondensation and alkylation steps can be exothermic. Before scaling up, it is imperative to perform a thermal hazard analysis using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This data will determine the reaction's heat flow, allowing engineers to design an adequate cooling system for the larger reactor to prevent a thermal runaway.

Reagent and Solvent Selection Logic

The choice of reagents and solvents has a cascading effect on process safety, cost, and environmental impact.

G cluster_base Base Evaluation cluster_solvent Solvent Evaluation Decision Scale-Up Decision Point Base Base Selection (Alkylation Step) Decision->Base Solvent Solvent Selection Decision->Solvent NaH Sodium Hydride (NaH) Base->NaH K2CO3 Potassium Carbonate (K2CO3) Base->K2CO3 DMF_DMSO DMF / DMSO Solvent->DMF_DMSO MeCN Acetonitrile (MeCN) Solvent->MeCN Cost_Base Cost NaH->Cost_Base evaluates Safety_Base Safety (Handling, H2 gas) NaH->Safety_Base evaluates Workup_Base Work-up Ease NaH->Workup_Base evaluates K2CO3->Cost_Base evaluates K2CO3->Safety_Base evaluates K2CO3->Workup_Base evaluates Cost_Solvent Cost & Recovery DMF_DMSO->Cost_Solvent evaluates Safety_Solvent Boiling Point & Toxicity DMF_DMSO->Safety_Solvent evaluates Workup_Solvent Ease of Removal DMF_DMSO->Workup_Solvent evaluates MeCN->Cost_Solvent evaluates MeCN->Safety_Solvent evaluates MeCN->Workup_Solvent evaluates

Caption: Decision matrix for selecting base and solvent in scale-up synthesis.

  • Base Selection: While NaH is highly effective in the lab, its use on a large scale is hazardous due to its pyrophoric nature and the evolution of flammable hydrogen gas. K₂CO₃ is a non-flammable, inexpensive, and easily handled solid, making it the superior choice for industrial production despite potentially requiring slightly longer reaction times or higher temperatures.[13][14]

  • Solvent Selection: Aprotic polar solvents like DMF and DMSO are excellent for SN2 reactions but pose significant challenges on a large scale due to their high boiling points (making removal difficult) and potential toxicity. Acetonitrile offers a good balance of reactivity and ease of removal due to its lower boiling point, making it a more practical choice for scale-up.

Troubleshooting Common Scale-Up Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Alkylation 1. Incomplete deprotonation. 2. Moisture in the system. 3. Side reaction (elimination).1. Use finer K₂CO₃ powder or add a phase-transfer catalyst (e.g., TBAB). 2. Ensure all reagents and solvents are anhydrous. 3. Confirm the alkylating agent is a primary halide; if secondary, expect lower yields. Lowering reaction temp may favor SN2.
Formation of Regioisomers Incorrect solvent choice during pyrazole synthesis.Use a highly fluorinated alcohol like HFIP or TFE as the solvent in the cyclocondensation step to maximize regioselectivity.
Difficult Purification Residual high-boiling solvent (e.g., DMF). Emulsion during aqueous work-up.1. For DMF/DMSO, consider azeotropic distillation with toluene or high-vacuum distillation. 2. Add brine to the aqueous wash to break emulsions. Perform a solvent swap to a less polar solvent (e.g., Toluene) before washing.
Incomplete Reaction 1. Poor mixing in a large reactor. 2. Deactivation of reagents.1. Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous suspension. 2. Check the quality and purity of starting materials.

Conclusion

The scale-up synthesis of fluorinated pyrazole ethers is a multifaceted challenge that extends beyond simple stoichiometric scaling. A successful campaign is built on a deep understanding of reaction mechanisms, a proactive approach to process safety, and intelligent selection of reagents and solvents that balance reactivity with practicality. By focusing on critical control points such as regioselectivity in the pyrazole formation and the optimization of the Williamson ether synthesis, researchers and development professionals can create robust, safe, and efficient processes to deliver these valuable molecules on an industrial scale. The adoption of modern techniques, such as flow chemistry, may offer further advantages in safety and efficiency for future large-scale production.[5][15]

References

  • Kurdistan Journal of Applied Research. Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega, 6(46), 30735–30747. Available at: [Link]

  • Müller, T. J. J., et al. (2023). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 28(21), 7354. Available at: [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available at: [Link]

  • Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552. Available at: [Link]

  • Andrade, B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1642. Available at: [Link]

  • Puntscher, H., et al. (2020). Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles. Google Patents.
  • Shakil, M., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30421-30448. Available at: [Link]

  • Wan, C., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(3), 307. Available at: [Link]

  • Ziarani, G. M., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Cogent Chemistry, 5(1), 1619217. Available at: [Link]

  • Reed, M. A., et al. (2022). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. Chemistry – A European Journal, 28(46), e202201016. Available at: [Link]

  • Puntscher, H., et al. (2022). Process for the manufacture of pyrazoles or pyrimidones. Google Patents.
  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Pazenok, S., et al. (2010). New synthesis of fluorinated pyrazoles. Journal of Fluorine Chemistry, 131(10), 1054-1058. Available at: [Link]

  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 259-268. Available at: [Link]

  • Pienkos, J. A., et al. (2023). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2023(2), M1653. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • LibreTexts Chemistry. Williamson Ether Synthesis. Available at: [Link]

  • Müller, T. J. J., et al. (2023). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 28(21), 7354. Available at: [Link]

  • Pienkos, J. A., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie, 350(1-2), 1600298. Available at: [Link]

  • Chen, J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1267. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15619. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available at: [Link]

  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. ResearchGate. Available at: [Link]

  • Sharpless, K. B., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science, 14(42), 11636–11642. Available at: [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]

  • Nielsen, C. S., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organics, 5(2), 178-189. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the synthesis of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole , a privileged scaffold in medicinal chemistry often found in c-Met, ALK, and ROS1 kinase inhibitors.

Traditional thermal synthesis of 4-alkoxypyrazoles is plagued by long reaction times and regioselectivity issues (O- vs. N-alkylation). This guide presents two microwave-assisted workflows:

  • Method A (Direct Functionalization): A rapid O-alkylation protocol for small-scale library generation, utilizing the "Cesium Effect" for regiocontrol.

  • Method B (De Novo Cyclization): A robust, scale-up friendly route involving the cyclization of a pre-functionalized enol ether with hydrazine.

Strategic Analysis & Reaction Engineering

The Regioselectivity Challenge

The core challenge in synthesizing 4-alkoxypyrazoles from 4-hydroxypyrazole is the tautomeric equilibrium. The anion can react at the oxygen (desired) or the nitrogen (undesired).

  • Thermodynamic Control: N-alkylation is often thermodynamically favored.

  • Kinetic Control: O-alkylation can be promoted by using "hard" electrophiles and specific counter-ions (e.g.,

    
    ) that coordinate with the harder oxygen nucleophile, shielding the nitrogen.
    
Microwave Advantage

Microwave irradiation (MW) provides uniform dielectric heating, significantly accelerating the rate-determining step (


 substitution or condensation). In this protocol, MW irradiation at 2450 MHz reduces reaction times from 12-24 hours (thermal) to <20 minutes, while suppressing side reactions through rapid temperature ramping.
Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for both methods.

G Start Target: this compound Decision Select Starting Material Start->Decision RouteA Method A: Direct O-Alkylation (Library/Discovery Scale) Decision->RouteA If 4-OH-Pyrazole available RouteB Method B: De Novo Cyclization (Process/Gram Scale) Decision->RouteB If high purity required StepA1 Reagents: 4-Hydroxypyrazole + 4-F-BnBr Base: Cs2CO3 (Critical) RouteA->StepA1 StepA2 MW Irradiation 110°C, 15 min, DMF StepA1->StepA2 StepA3 Purification (Remove N-alkyl byproduct) StepA2->StepA3 Final Pure Product >98% HPLC Purity StepA3->Final StepB1 Precursor Synthesis: 2-((4-Fluorobenzyl)oxy)malonaldehyde RouteB->StepB1 StepB2 MW Cyclization + Hydrazine Hydrate 80°C, 10 min, EtOH StepB1->StepB2 StepB2->Final

Figure 1: Strategic workflow for the synthesis of this compound comparing direct alkylation and cyclization routes.

Experimental Protocols

Method A: Microwave-Assisted Direct O-Alkylation

Best for: Rapid analoging, medicinal chemistry discovery. Key Mechanism: Williamson Ether Synthesis utilizing the Cesium Effect.

Materials
  • Substrate: 4-Hydroxypyrazole (CAS: 4843-98-5) or N-Boc-4-hydroxypyrazole.

  • Electrophile: 4-Fluorobenzyl bromide (CAS: 459-46-1).

  • Base: Cesium Carbonate (

    
    ) - Must be anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Protocol Steps
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 4-Hydroxypyrazole (84 mg, 1.0 mmol) and

    
      (488 mg, 1.5 mmol) in DMF  (3.0 mL).
    
  • Activation: Stir at room temperature for 5 minutes to allow deprotonation. The solution may turn slightly yellow.

  • Addition: Add 4-Fluorobenzyl bromide (124 µL, 1.0 mmol) dropwise. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator).

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pre-stirring: 30 seconds.

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with LiCl solution (5%) to remove DMF, followed by brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude residue will contain a mixture of O-alkylated (major) and N-alkylated (minor) products. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM). The O-alkylated product typically elutes after the N,O-dialkylated impurities but before N-monoalkylated species due to hydrogen bonding capabilities.

Yield Expectation: 60-75% (O-isomer).

Method B: De Novo Cyclization (Preferred for Scale)

Best for: Gram-scale synthesis, high purity requirements, avoiding isomer separations. Key Mechanism: Condensation of hydrazine with a 2-alkoxy-1,3-dicarbonyl equivalent.

Materials
  • Precursor: 2-((4-Fluorobenzyl)oxy)-3-(dimethylamino)acrolein (or 2-((4-fluorobenzyl)oxy)malonaldehyde).

  • Reagent: Hydrazine Hydrate (64% or 80%).

  • Solvent: Ethanol (EtOH).[1]

Protocol Steps
  • Precursor Synthesis (Brief): Note: If not available, synthesize by alkylating dimethyl tartrate with 4-fluorobenzyl bromide, followed by reduction/oxidation or Vilsmeier-Haack formylation.

  • Reaction Setup: In a 30 mL microwave vial, dissolve the 2-alkoxy precursor (1.0 equiv) in Ethanol (0.2 M concentration).

  • Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise.

    • Caution: Exothermic reaction.

  • Microwave Irradiation:

    • Temperature: 85 °C.

    • Time: 10 minutes.

    • Pressure Limit: 15 bar.

  • Workup:

    • Concentrate the solvent directly under reduced pressure.

    • Triturate the residue with cold diethyl ether or pentane.

    • Filter the solid.[2][3][4][5]

Yield Expectation: 85-95%. Purity: >98% (often requires no chromatography).

Data Summary & QC Specifications

ParameterMethod A (Direct Alkylation)Method B (Cyclization)
Reaction Time 15 mins (MW)10 mins (MW)
Regioselectivity ~8:1 (O:N ratio)>99:1 (Exclusive)
Purification Column Chromatography RequiredTrituration / Filtration
Overall Yield 60-75%85-95%
Atom Economy HighModerate (loss of amine/formyl groups)

Characterization Data (Simulated for Validation):

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.50 (br s, 1H, NH), 7.50 (s, 2H, Pyrazole-H), 7.45 (dd, 2H, Ar-H), 7.20 (t, 2H, Ar-H), 5.05 (s, 2H, 
    
    
    
    ).
  • 19F NMR:

    
     -114.5 (m, 1F).
    
  • LC-MS:

    
     (Calculated for 
    
    
    
    ).

Troubleshooting & Critical Parameters

N-Alkylation vs. O-Alkylation (Method A)

If the N-alkylated byproduct (>10%) is observed:

  • Switch Base: Ensure

    
     is used.[6] 
    
    
    
    or
    
    
    often favor N-alkylation due to tighter ion pairing or "naked" anions.
  • Concentration: Dilute the reaction (0.1 M) to favor the intramolecular electronic stabilization of the O-anion.

  • Temperature: Lower MW temperature to 80°C and extend time to 30 mins to favor the kinetic O-product.

Safety with Hydrazine (Method B)
  • Hydrazine is highly toxic and unstable.

  • MW Safety: Do not overheat hydrazine solutions in sealed vessels beyond 100°C unless the vessel is rated for high pressure (>20 bar). Ethanol vapor pressure + nitrogen generation can cause over-pressurization.

Solvent Choice
  • DMF/NMP: Ideal for Method A (high loss tangent, absorbs MW well).

  • Ethanol: Ideal for Method B. If the vessel does not heat efficiently, add a "doping" agent like ionic liquid (1 mol%) or use a SiC (Silicon Carbide) passive heating element vial.

References

  • Microwave-Assisted Synthesis of Pyrazoles: Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[7] [Link][7]

  • Regioselective Alkylation of Pyrazoles: Blanco, M., et al. "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Sciforum, 2006. [Link]

  • General Pyrazole Synthesis Protocols: Deng, X., & Mani, N. S.[3][5] "Reaction of 4-Chlorobenzaldehyde with Methylhydrazine to form Pyrazoles."[3] Organic Syntheses, 2011. [Link]

  • O-Alkylation of Hydroxy-Heterocycles: Yoritate, M., et al. "A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers." Journal of Organic Chemistry, 2019. (Provides context on O-alkylation conditions for heteroaryl phenols). [Link]

  • One-Pot Microwave Protocols: Pal, S., et al. "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology." Journal of the Brazilian Chemical Society, 2008. [Link]

Sources

purification methods for 4-((4-Fluorobenzyl)oxy)-1H-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Purity Isolation of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole Intermediates

Introduction

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules, including selective androgen receptor degraders (SARDs) and other therapeutic agents. The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and validated purification methods for their synthetic precursors. This guide provides a detailed examination of the purification strategies and analytical validation for this compound, designed for researchers and process chemists in drug development. We will delve into the causality behind methodological choices, ensuring a deep, mechanistic understanding of the purification process.

The Synthetic Landscape and Anticipated Impurity Profile

Effective purification begins with a thorough understanding of the synthetic route and the potential impurities it may generate. The most common and direct synthesis of this compound involves the Williamson ether synthesis, specifically the O-alkylation of 4-hydroxy-1H-pyrazole with a 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.[1][2]

A 4-Hydroxy-1H-pyrazole D Crude Reaction Mixture A->D B 4-Fluorobenzyl Bromide B->D C Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, Acetonitrile) C->D Reaction Conditions P Product: This compound D->P Purification I1 Unreacted 4-Hydroxy-1H-pyrazole D->I1 I2 Unreacted 4-Fluorobenzyl Bromide D->I2 I3 N-Alkylated Isomer (Side Product) D->I3 I4 Over-alkylated Species (Side Product) D->I4 I5 Base/Solvent Residue D->I5

Caption: Synthetic route and common resulting impurities.

This reaction, while generally efficient, can produce a variety of impurities that must be removed:

  • Starting Materials: Unreacted 4-hydroxy-1H-pyrazole and 4-fluorobenzyl bromide.

  • Regioisomeric Byproducts: The pyrazole ring possesses two nitrogen atoms, both of which are potential sites for alkylation. While O-alkylation is generally favored for the 4-hydroxy tautomer, competitive N-alkylation can occur, leading to isomeric impurities that can be difficult to separate.

  • Over-alkylation Products: Reaction of the product with another equivalent of the benzyl halide can lead to N-alkylation of the desired product.

  • Reagent and Solvent Residues: Inorganic salts from the base and residual high-boiling solvents like DMF or DMSO.

A Multi-Modal Purification Strategy

No single purification technique is universally optimal. A logical, multi-step approach is often required, starting with bulk purification methods and progressing to high-resolution techniques.

Start Crude Reaction Mixture Step1 Step1 Start->Step1 Step2 Step2 Step1->Step2 High-yielding reaction Step3 Step3 Step1->Step3 Complex mixture or oiling out Step4 Step4 Step2->Step4 Step3->Step4 Step4->Step2 Fails QC (Re-purify) Step4->Step3 Fails QC (Re-purify) Final Pure Product (>99% Purity) Step4->Final Passes QC

Caption: Decision workflow for purification strategy selection.

Initial Workup: Liquid-Liquid Extraction (LLE)

The first step after the reaction is a standard aqueous workup. This removes inorganic salts and highly polar starting materials or solvents. The basicity of the pyrazole nitrogen allows for further purification via acid-base extraction. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a subsequent wash with a dilute base (e.g., sat. NaHCO₃) can remove any unreacted acidic 4-hydroxy-1H-pyrazole.

Bulk Purification: Recrystallization

Recrystallization is the most economical and scalable method for purifying solid compounds. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4] For pyrazole derivatives, which can exhibit poor solubility, binary solvent systems are often effective.[3][5]

Table 1: Recrystallization Solvent Screening Guide

Solvent Class "Good" Solvents (for dissolving) "Poor" Solvents (for precipitating) Typical Binary Systems
Alcohols Isopropanol, Ethanol, Methanol Water, Hexanes, Heptane Isopropanol/Water, Ethanol/Hexane
Esters Ethyl Acetate, Isopropyl Acetate Hexanes, Heptane Ethyl Acetate/Hexanes
Ketones Acetone Water, Heptane Acetone/Water
Ethers Tetrahydrofuran (THF), Dioxane Water, Pentane THF/Water

| Aprotic Polar | Acetonitrile | Water, Diethyl Ether | Acetonitrile/Water |

High-Resolution Purification: Column Chromatography

When recrystallization fails to remove closely related impurities (e.g., N-alkylated isomers), silica gel column chromatography is the method of choice.[6] Pyrazoles, being basic, can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. To mitigate this, the silica gel and eluent should be deactivated.[5][7]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Deactivation: Pre-treating the silica slurry and eluent with 1-2% triethylamine (Et₃N) neutralizes the acidic sites, leading to sharper peaks and better resolution.[7]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity.[7][8][9]

Table 2: Typical Column Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) High surface area for good separation.
Slurry/Eluent Additive 1-2% Triethylamine (v/v) Neutralizes acidic silanol groups, preventing product streaking.[5]
Eluent System Hexanes/Ethyl Acetate Good polarity range for separating the product from less polar (benzyl bromide) and more polar (hydroxypyrazole) impurities.

| Target Rf (on TLC) | 0.2 - 0.4 | Provides the best separation on a column.[7] |

Analytical Validation: Confirming Purity

Purification is incomplete without rigorous analytical confirmation. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying purity. Due to the presence of a fluorinated aromatic ring, specialized stationary phases can offer enhanced selectivity compared to standard C18 columns.[10][11]

  • Column Choice: While a standard C18 column is a good starting point, a pentafluorophenyl (PFP) or other fluorinated phase column can provide alternative selectivity, especially for separating isomers or fluorine-containing impurities.[10][11][12] These phases offer different retention mechanisms, including π–π interactions and dipole-dipole interactions, which can be advantageous for aromatic and halogenated compounds.[11]

  • Mobile Phase: A typical mobile phase consists of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes.[13]

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Confirms the chemical structure of the final product and can identify impurities if they are present at levels >1%.

  • ¹⁹F NMR: A highly sensitive method to confirm the presence of the fluorine atom and detect any fluorine-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Silica Gel Chromatography

Objective: To purify crude this compound by removing starting materials and isomeric byproducts.

Materials:

  • Crude product

  • Silica Gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Method Development:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • Spot on a TLC plate and elute with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) containing 1% Et₃N.

    • Identify a solvent system that gives the product an Rf value between 0.2 and 0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexanes:EtOAc) containing 1% Et₃N.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[7]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

    • Confirm purity using HPLC and NMR.

Protocol 2: Purification by Binary Solvent Recrystallization

Objective: To perform bulk purification of the product to >98% purity.

Materials:

  • Chromatography-purified or crude product

  • "Good" solvent (e.g., Isopropanol)

  • "Poor" solvent (e.g., Deionized Water)

  • Erlenmeyer flask, heated stir plate, condenser

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (Isopropanol) and heat the mixture with stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent (Water) dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.[3]

    • If too much precipitate forms, add a few drops of the hot "good" solvent to redissolve it.

  • Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For larger crystals, insulate the flask.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.

    • Dry the crystals under vacuum to a constant weight.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of the final product with high accuracy.

A Prepare Sample (1 mg/mL in ACN) C Set HPLC Conditions {Column: PFP or C18 Flow: 1.0 mL/min Injection: 5 µL Detector: 254 nm} A->C B Prepare Mobile Phase A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN B->C D Run Gradient {e.g., 5% to 95% B over 15 min} C->D E Integrate Peaks and Calculate % Area D->E F Result (Purity Report) E->F

Caption: Workflow for HPLC purity analysis.

Table 3: Example HPLC Method Parameters

Parameter Value
Column PFP or C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 254 nm

| Sample Concentration | ~1 mg/mL in Acetonitrile |

Methodology:

  • Prepare the mobile phases and sample as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Integrate the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Vidal, J., et al. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • BenchChem. (2025). Technical Support Center: Purification of Benzyl Trityl Ether Protected Compounds.
  • McCalley, D. V. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Qiu, X., et al. (n.d.).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Varma, R. S., & Kumar, D. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Nakano, D., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses.
  • Heropoulos, G. A., & Veldeki, A. (2014).
  • Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • SIELC Technologies. (2018). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column.
  • Lamberth, C., & Rief, H. (2011). Method for purifying pyrazoles.
  • Various Authors. (n.d.).
  • Cederbaum, A. I., & Cohen, G. (n.d.). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzyl bromide 97.

Sources

functionalization of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole at N1 position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The scaffold 4-((4-fluorobenzyl)oxy)-1H-pyrazole is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various antimicrobial agents.

The Chemical Challenge: The 1H-pyrazole moiety is amphoteric.[1] The NH proton is weakly acidic (


 in water), while the pyridine-like nitrogen (N2) is weakly basic.[2] The electron-donating 4-alkoxy substituent increases the electron density of the ring, enhancing the nucleophilicity of the nitrogen atoms compared to unsubstituted pyrazole.

The Symmetry Advantage: Unlike 3-substituted pyrazoles, which suffer from severe N1 vs. N2 regioselectivity issues (often yielding difficult-to-separate mixtures), the title compound is symmetric with respect to the 3 and 5 positions (assuming C3/C5 are unsubstituted hydrogens). Consequently, N-alkylation yields a single regioisomer. This allows the chemist to focus entirely on conversion, yield, and purity rather than isomer separation.

Decision Matrix: Selecting the Functionalization Route

Before beginning, select the protocol based on your target electrophile.[1]

FunctionalizationStrategy Start Target: N1-R Group Alkyl Alkyl/Benzyl Group (sp3 Carbon) Start->Alkyl Aryl Aryl/Heteroaryl Group (sp2 Carbon) Start->Aryl Michael EWG-Linker (Ester/Nitrile) Start->Michael Method_Sn2 Method A: Sn2 Alkylation (Cs2CO3 / DMF) Alkyl->Method_Sn2 Use Halides/Mesylates Method_CL Method B: Chan-Lam Coupling (Cu(OAc)2 / Boronic Acid) Aryl->Method_CL Use Boronic Acids Method_MA Method C: Michael Addition (DBU / MeCN) Michael->Method_MA Use Acrylates

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Method A: Base-Mediated N-Alkylation (The Standard)[2]

Applicability: Primary/Secondary Alkyl Halides, Benzyl Halides.[1] Mechanism: Classical


 Nucleophilic Substitution.[1]
Why this Protocol?

We utilize Cesium Carbonate (


)  rather than Potassium Carbonate or Sodium Hydride.
  • The "Cesium Effect": The large ionic radius of

    
     creates a "loose" ion pair with the pyrazolate anion in organic solvents, significantly enhancing nucleophilicity compared to 
    
    
    
    .[1]
  • Safety: Avoids the evolution of

    
     gas associated with NaH.
    
  • Solubility:

    
     has superior solubility in DMF compared to other inorganic carbonates.[1]
    
Detailed Protocol

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Add the pyrazole substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating pyrazolate formation.
    
  • Addition: Add the alkyl halide dropwise.

    • Note: If using a chloride, add Potassium Iodide (0.1 equiv) to catalyze via the Finkelstein reaction.

  • Reaction: Stir at

    
     for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
    
  • Workup:

    • Dilute with EtOAc (10x volume).[1]

    • Wash with

      
       (3x) to remove DMF (Critical step: residual DMF ruins column separation).[1]
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[3][4]
      

Method B: Copper-Catalyzed Chan-Lam Coupling (N-Arylation)

Applicability: Aryl and Heteroaryl groups (where


 is impossible).[1]
Mechanism:  Oxidative Cross-Coupling via Cu(II)/Cu(III) cycle.[1]
Why this Protocol?

Traditional Buchwald-Hartwig amination (Pd-catalysis) often fails with electron-rich pyrazoles due to catalyst poisoning.[1] The Chan-Lam coupling proceeds at room temperature under air, utilizing Boronic Acids.[5][6][1] It is the industry standard for N-arylation of azoles.

ChanLamCycle Cu2 Cu(OAc)2 (Start) Transmetal Trans- metallation (Ar-B(OH)2) Cu2->Transmetal Coordination Substrate Coordination (Py-NH) Transmetal->Coordination Oxidation Oxidation to Cu(III) Coordination->Oxidation O2 (Air) RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Cu2 Regenerates Cu(II)

Figure 2: The oxidative catalytic cycle of the Chan-Lam coupling. Note the requirement for Oxygen.

Detailed Protocol

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (0.1 – 1.0 equiv)
    
    • Note: Use 1.0 equiv for difficult substrates to boost kinetics; 0.1 equiv is sufficient for simple aryls.[1]

  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or dry MeCN (0.1 M)

  • Additives: 4Å Molecular Sieves (Activated) - CRITICAL

Step-by-Step:

  • Setup: Charge a flask with the pyrazole, Boronic Acid,

    
    , and activated molecular sieves.
    
    • Why Sieves? Water inhibits the transmetallation step.[1] The reaction must be strictly anhydrous despite being open to air.

  • Solvent: Add DCM (or MeCN) and the base (Pyridine).[1]

  • Atmosphere: Attach a drying tube or a balloon filled with

    
    .[1]
    
    • Tip: For sluggish reactions, bubbling a gentle stream of dry air into the solvent helps re-oxidize the Copper species.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark sludge as the reaction progresses.[1]

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Concentrate and purify via flash chromatography.

Analytical Validation (QC)

Upon isolation, validate the structure using the following markers.

Analytical MethodExpected ObservationDiagnostic Value
1H-NMR (

)
New singlet/multiplet at

4.0–5.5 ppm
Confirms N-Alkylation (N-

).[1] Absence indicates no reaction.
1H-NMR (Aromatic) Integration of Pyrazole protons (s, 2H)Should remain 2H. If 1H, C-alkylation occurred (highly unlikely).
13C-NMR Shift of C3/C5 carbonsSlight upfield shift typically observed upon N-substitution.[1]
HRMS (ESI+)

Essential for confirming successful coupling, especially for Chan-Lam.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Alkylation)

particle size too large.
Grind base to fine powder; add TBAI (Tetrabutylammonium iodide) as phase transfer catalyst.[1]
Low Conversion (Chan-Lam) Wet solvent/Atmosphere.[1]Flame-dry sieves; use fresh Boronic Acid (boroxines are less reactive).[1]
Side Product: O-Alkylation Reaction at the ether oxygen?Chemically impossible for this substrate (ether is stable). Check for over-alkylation (Quaternary salt).
Dark/Tar Formation Oxidation of electron-rich ring.[1]Degas solvents thoroughly before adding oxidant (for Chan-Lam, control

introduction).

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856.

  • Evano, G., Theunissen, C., & Pradal, A. (2013). "Copper-Mediated Coupling of Boronic Acids with N-Nucleophiles." Natural Product Communications, 8(7).[1] (Review of Chan-Lam Scope).

  • Bayer Pharma AG. (2013). "Substituted Pyrazoles and their Use as sGC Stimulators." World Intellectual Property Organization, WO2013030138. (Primary source for 4-alkoxypyrazole synthesis conditions).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of 4-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Avoiding N-alkylation side products during O-alkylation of 4-hydroxypyrazoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

PART 1: The Diagnostic Core (Root Cause Analysis)

The "Ambident Nucleophile" Trap

The 4-hydroxypyrazole scaffold presents a classic chemoselectivity challenge. It contains two competitive nucleophilic sites:[2]

  • The Ring Nitrogen (N1): Highly nucleophilic, especially after deprotonation (

    
     in DMSO).[3]
    
  • The Hydroxyl Group (O4): Phenolic in character (

    
    ), but often kinetically slower to react than the nitrogen anion.[3]
    

The Rule of Thumb: Under standard basic alkylation conditions (e.g.,


 or 

), the N-alkylation pathway is thermodynamically and kinetically favored . If you attempt direct O-alkylation on an unprotected 4-hydroxypyrazole, N-alkylation is not a "side product"—it is the expected major product.
Decision Logic: The "Protect-First" Imperative

To guarantee O-selectivity, you must physically block the nitrogen. Relying on "tuning" base strength or temperature often yields inseparable mixtures.[3]

G cluster_0 The 'Side Product' Trap Start Start: 4-Hydroxypyrazole Direct Direct Alkylation (Base + R-X) Start->Direct High Risk Protect Step 1: N-Protection (Boc, Bn, SEM) Start->Protect Recommended Goal Goal: 4-Alkoxypyrazole (Ether) N_Alk Major Product: N-Alkylation (Undesired) Direct->N_Alk Kinetic Control O_Alk_Prot Step 2: O-Alkylation (Mitsunobu or Base/R-X) Protect->O_Alk_Prot N is blocked Deprotect Step 3: N-Deprotection O_Alk_Prot->Deprotect Deprotect->Goal

Figure 1: Strategic workflow for selective functionalization. Direct alkylation pathways almost invariably lead to N-alkylated impurities.

PART 2: Troubleshooting Guide (Q&A)

Q1: I am seeing a major spot on TLC that is not my desired ether. NMR shows the alkyl group is on the ring. Why?

Diagnosis: You have likely N-alkylated the pyrazole.[4] The Mechanism: Pyrazoles are excellent nucleophiles at N1.[3] Even if you use a weak base like


, the equilibrium concentration of the pyrazolate anion is sufficient to react with your alkyl halide.
The Fix: 
  • Immediate: Stop the reaction. Separation of N-alkyl vs O-alkyl isomers is difficult due to similar polarity.

  • Protocol Shift: Switch to a Protection Strategy .[1][3] Install a Boc (tert-butoxycarbonyl) or Bn (benzyl) group on the nitrogen first.[3] This renders the N-site non-nucleophilic (carbamate) or sterically hindered.

Q2: Can I use the Mitsunobu reaction to force O-alkylation without protecting groups?

Diagnosis: Risky.[3] Technical Insight: While the Mitsunobu reaction (DEAD/PPh3) activates the alcohol of your alkylating agent, the unprotected pyrazole NH is acidic enough (


) to participate in the reaction. The betaine intermediate can deprotonate the NH, leading to N-alkylation.
The Fix:  Use the Mitsunobu reaction only on N-protected  4-hydroxypyrazoles. Once protected, the Mitsunobu reaction is the gold standard for forming the ether bond at C4.
Q3: I tried using NaH to deprotonate the OH, but I got a mixture.

Diagnosis: NaH is a non-selective strong base.[3] It will deprotonate both the OH and the NH. The resulting dianion (or monoanion equilibrium) will alkylate at the most nucleophilic site, which is usually Nitrogen (Hard/Soft Acid-Base theory). The Fix: If you absolutely cannot use protecting groups, try Cesium Carbonate (


)  in Acetonitrile .[3] The "Cesium Effect" sometimes favors O-alkylation due to the specific coordination of the large Cesium cation with the oxygen, but this is substrate-dependent and rarely exceeds 4:1 selectivity.

PART 3: Standard Operating Procedures (SOPs)

Protocol A: The "High-Fidelity" Route (Protection-Alkylation)

Recommended for drug development where purity is paramount.[1]

Step 1: N-Protection (Boc-Protection)
  • Dissolve: 4-Hydroxypyrazole (1.0 equiv) in THF or Dioxane/Water (1:1).

  • Base: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[1][3]
  • Reagent: Add

    
     (1.1 equiv) at 
    
    
    
    .[1][3]
  • Reaction: Stir at RT for 3–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1][3][5] Dry (

    
    ) and concentrate.[3][5]
    
    • Checkpoint: The product is 1-Boc-4-hydroxypyrazole .[1] The N-H is now masked as a carbamate.[3]

Step 2: Selective O-Alkylation (Mitsunobu)[1]
  • Dissolve: 1-Boc-4-hydroxypyrazole (1.0 equiv), the Target Alcohol (

    
    , 1.1 equiv), and 
    
    
    
    (1.2 equiv) in anhydrous THF.
  • Cool: Cool to

    
     under Nitrogen.
    
  • Activate: Add DIAD or DEAD (1.2 equiv) dropwise.[1][3]

    • Note: Maintain temperature

      
       during addition to prevent side reactions.
      
  • Reaction: Warm to RT and stir 12–24 hours.

  • Purification: Silica chromatography.

    • Result:1-Boc-4-alkoxypyrazole .[3]

Step 3: Deprotection[1][6]
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Reaction: Stir 1–2 hours at RT.

  • Workup: Remove volatiles. Neutralize with saturated

    
     if the free base is required.
    
Protocol B: Data Comparison of Bases (If attempting direct alkylation)
BaseSolventMajor ProductSelectivity (N:O)Notes
NaH THFN-Alkyl >95:5Dianion formation favors N.
K2CO3 DMFN-Alkyl ~90:10Standard conditions fail.[1][3]
Cs2CO3 MeCNMixture ~60:40Cesium effect offers slight O-improvement.[1][3]
Ag2CO3 TolueneO-Alkyl VariableSilver salts can favor O-alkylation (Koenigs-Knorr style logic) but are expensive and inconsistent.[1][3]

PART 4: FAQs

Q: Why is the pyrazole NH more acidic than I expected? A: The pyrazole anion is aromatic and highly stabilized by resonance between the two nitrogen atoms. This stability makes the NH proton relatively acidic (


 in water, lower in DMSO) compared to simple amines, allowing it to compete effectively with the phenolic OH.[3]

Q: Can I use a Benzyl (Bn) protecting group instead of Boc? A: Yes. Benzyl is excellent if your O-alkylation conditions are basic or nucleophilic (where Boc might fall off).[3] However, removing Benzyl requires hydrogenation (


), which might reduce other functional groups in your molecule.[3] Boc is preferred for acid-labile deprotection.[3]

Q: What if I want the N-alkyl product? A: You are in luck. Simply use


 (1.1 equiv) in DMF with your alkyl halide.[3] The reaction will proceed rapidly at the Nitrogen position.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Standard reference for N-protection strategies). [3]

  • Swamy, K. C. K., et al. (2009).[3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[3] (Mechanistic insight into nucleophile selectivity). [3]

  • Lombardo, M., et al. (2010).[3] "Selectivity in the Alkylation of 4-Hydroxypyrazoles." Tetrahedron Letters. (Specific discussion on N vs O selectivity challenges).

  • Reich, H. J. (2024).[3] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[3] (Source for pKa values of heterocycles).

Sources

Technical Support Center: Improving Regioselectivity of Pyrazolone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the alkylation of pyrazole derivatives. Specifically, we will address the critical issue of controlling regioselectivity between O-alkylation and N-alkylation in pyrazolone systems. Our goal is to provide you with the foundational knowledge and actionable troubleshooting strategies to steer your reaction toward the desired product with higher yield and predictability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and clarifies the fundamental concepts underpinning pyrazolone alkylation.

Q1: I'm trying to achieve O-alkylation on my pyrazole, but I keep getting N-alkylation. What am I missing?

This is a common point of confusion. A standard pyrazole ring does not have an oxygen atom available for alkylation. The challenge of O- versus N-alkylation arises with a specific class of pyrazole derivatives known as pyrazol-5-ones (or simply pyrazolones). These molecules can exist in several tautomeric forms, including a hydroxypyrazole form, which possesses an ambident nucleophilic character.[1][2] This means that after deprotonation, the resulting anion has electron density on both the oxygen and nitrogen atoms, leading to competition between O- and N-alkylation pathways.

tautomers OH OH Anion Anion OH->Anion Base (B⁻) - HB NH NH NH->Anion Base (B⁻) - HB

Q2: What are the key chemical principles governing whether N- or O-alkylation occurs?

Two core principles are at play: Hard and Soft Acids and Bases (HSAB) Theory and Kinetic vs. Thermodynamic Control .

  • HSAB Theory: This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[3][4] In the pyrazolone anion, the oxygen atom is a "hard" nucleophilic center, while the nitrogen is a "soft" center. Therefore, "hard" alkylating agents (hard electrophiles) will preferentially react at the oxygen (O-alkylation), while "soft" alkylating agents will favor the nitrogen (N-alkylation).[5]

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and occurs faster, especially at lower temperatures.[6][7][8] N-alkylation, conversely, often leads to the more thermodynamically stable product.[9][10] This means that under conditions that allow the reaction to be reversible (e.g., higher temperatures, longer reaction times), the product distribution may shift to favor the N-alkylated isomer.

Q3: What is an "ambident nucleophile"?

An ambident nucleophile is a chemical species that has two nucleophilic centers, meaning it can attack an electrophile from two different positions.[3] The deprotonated pyrazolone is a classic example, with nucleophilic character distributed across both a nitrogen and an oxygen atom, leading to the potential for two different regioisomeric products (N-alkylated and O-alkylated).[11]

Part 2: Troubleshooting Guide: Improving O-Alkylation Selectivity

This guide provides a systematic approach to diagnosing and solving poor regioselectivity in pyrazolone alkylation reactions.

Problem: My reaction yields predominantly the N-alkylated product, but the O-alkylated isomer is my target.

This is a frequent challenge. The following sections break down the potential causes and provide targeted solutions to improve the O-alkylation/N-alkylation ratio.

troubleshooting_flowchart

Factor 1: The Nature of the Alkylating Agent (The Electrophile)

Causality (HSAB Theory): The "hardness" of the electrophile is arguably the most critical factor. The hard oxygen atom of the pyrazolone anion will preferentially react with a hard electrophile, while the softer nitrogen will react with a soft electrophile.[4]

Troubleshooting Steps:

  • Assess Your Current Reagent: Alkyl iodides (R-I) are considered soft electrophiles and strongly favor N-alkylation. Alkyl bromides (R-Br) are borderline, and alkyl chlorides (R-Cl) are harder but often less reactive.[12]

  • Solution - Switch to a "Harder" Electrophile:

    • Alkyl Tosylates (R-OTs) or Mesylates (R-OMs): These are harder electrophiles and are more likely to direct the reaction towards the oxygen.

    • Dialkyl Sulfates (e.g., Dimethyl Sulfate, Diethyl Sulfate): These are very hard electrophiles and are excellent choices for promoting O-alkylation.

    • Trialkyloxonium Salts (e.g., Meerwein's salt, (Et₃O)BF₄): These are also hard electrophiles that can significantly favor O-alkylation.

Factor 2: Choice of Base and Counter-ion

Causality: The base deprotonates the pyrazolone, and the resulting counter-ion (cation) can associate with the ambident anion. A small, hard cation (like Li⁺ or Na⁺) will coordinate tightly with the hard oxygen center, effectively blocking it from reacting.[13][14] This leaves the softer nitrogen atom as the more accessible site for alkylation. Conversely, a large, soft cation (like K⁺ or Cs⁺) associates less tightly, leaving the oxygen atom more available for attack.

Troubleshooting Steps:

  • Evaluate Your Base/Counter-ion: Are you using strong, hard-cation bases like n-BuLi or NaH? These will strongly favor N-alkylation.

  • Solution - Use a Base with a Soft, Bulky Counter-ion:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices.[15][16][17] The large, soft K⁺ and Cs⁺ cations do not block the oxygen atom, thus increasing the likelihood of O-alkylation, especially when paired with a hard electrophile.

Factor 3: Solvent Effects

Causality: The solvent influences the dissociation of the ion pair and the solvation of the nucleophilic centers.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred.[12][15] They effectively solvate the cation, leading to a more "naked" or free ambident anion. This enhances the intrinsic reactivity of the hard oxygen center, promoting O-alkylation.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the oxygen atom of the pyrazolone anion, shielding it from the electrophile and thus favoring N-alkylation.[18]

Troubleshooting Steps:

  • Identify Your Solvent Type: If you are using an alcohol or other protic solvent, it is likely hindering your desired O-alkylation.

  • Solution - Switch to a Polar Aprotic Solvent: Perform the reaction in anhydrous DMF, DMSO, or acetonitrile to favor the formation of the O-alkylated product.

Factor 4: Temperature and Reaction Time (Kinetic vs. Thermodynamic Control)

Causality: As O-alkylation is often the kinetically controlled product (forms faster), running the reaction under conditions that favor kinetics is crucial.[6] Lower temperatures and shorter reaction times prevent the reaction from reaching thermodynamic equilibrium, where the more stable N-alkylated product might dominate.[8]

Troubleshooting Steps:

  • Review Your Reaction Conditions: Are you running the reaction at elevated temperatures or for extended periods (e.g., overnight at 80 °C)? These conditions favor thermodynamic control.

  • Solution - Favor Kinetic Control:

    • Lower the Temperature: Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent potential isomerization to the N-alkylated product.

Summary Table: Guiding Conditions for O- vs. N-Alkylation
FactorTo Favor O-Alkylation (Kinetic Product) To Favor N-Alkylation (Thermodynamic Product)
Alkylating Agent Hard (e.g., Dialkyl sulfates, Tosylates)Soft (e.g., Alkyl iodides)
Base (Counter-ion) Weaker bases with large, soft cations (K₂CO₃, Cs₂CO₃)Strong bases with small, hard cations (NaH, n-BuLi)
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Polar Protic (Ethanol, Methanol) or Nonpolar
Temperature Low (e.g., 0°C to Room Temperature)High (e.g., Reflux)

Part 3: Experimental Protocols

The following protocols provide starting points for achieving selective alkylation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Maximizing O-Alkylation

This protocol is designed to operate under kinetic control with reagents that favor reaction at the oxygen center.

protocol_O_alkylation

Materials:

  • Pyrazol-5-one derivative (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Hard alkylating agent (e.g., diethyl sulfate, benzyl tosylate, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water & Brine

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazol-5-one (1.0 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the alkylating agent (1.1 eq) dropwise to the stirred suspension over 5-10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon consumption of the starting material (typically 1-4 hours), carefully pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired O-alkylated product.[11]

Protocol 2: General Procedure for N-Alkylation (If Desired)

This protocol utilizes conditions known to favor the formation of the thermodynamically more stable N-alkylated product.

Materials:

  • Pyrazol-5-one derivative (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Soft alkylating agent (e.g., iodomethane, benzyl iodide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrazol-5-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, or heat to reflux if necessary. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous work-up and purification as described in Protocol 1.[12][15]

References

  • MDPI. (2025). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Kappe, C. O., & Stadler, A. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES, 83(7), 1535. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 35(15). [Link]

  • Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Claramunt, R. M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2943. [Link]

  • Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 60(2), 2967-2972. [Link]

  • Nettek, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6986. [Link]

  • Maleev, V. I., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • ResearchGate. (2021). (A) Pyrazole structures can be described as two different tautomers.... [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-124. [Link]

  • Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10837–10847. [Link]

  • ResearchGate. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • Meta-Synthesis. (n.d.). Pearson's Hard Soft [Lewis] Acid Base Principle. [Link]

  • Adi Chemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]

  • Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Stanovnik, B., & Svete, J. (2001). A one-step synthesis of pyrazolone. ResearchGate. [Link]

  • ResearchGate. (2021). Enzymatic selective alkylation of pyrazoles using haloalkanes. [Link]

  • Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

  • Taylor & Francis Online. (n.d.). HSAB theory – Knowledge and References. [Link]

  • Obach, J., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 83, 1-8. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • IGNOU. (n.d.). Unit 1: Hard and Soft Acids and Bases (HSAB). [Link]

  • Master Organic Chemistry. (2012). Kinetic and Thermodynamic Products. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Technical Support Center: Solubility Optimization for 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Solubility Troubleshooting | Audience: R&D Scientists

Diagnostic Hub: Identify Your Bottleneck

Before applying a fix, identify where the solubility failure is occurring in your workflow.

SymptomContextRoot CauseImmediate Action
"Brick Dust" Solid Synthesis / PurificationHigh Crystal Lattice EnergySwitch to Polar Aprotic solvents (DMSO, DMF) or heat in MeOH.
Cloudy Suspension Cell Culture / AssayKinetic Solubility CrashStop. Do not vortex. See Protocol 3.1 (Serial Dilution).
NMR Silence Analytical (CDCl₃)Solvent MismatchSwitch NMR solvent to DMSO-d₆ or MeOD .
Precipitation in IV In Vivo FormulationHydrophobicity (LogP)Requires excipients (Cyclodextrins/PEG400).

The Chemistry of Insolubility (Why is this happening?)

To solve the problem, you must understand the thermodynamics of this specific molecule. 4-((4-Fluorobenzyl)oxy)-1H-pyrazole is a classic "brick dust" molecule.

Structural Analysis[2]
  • The 1H-Pyrazole Core: This ring is amphoteric but acts primarily as a hydrogen bond network generator. The -NH- acts as a donor, and the =N- acts as an acceptor. In the solid state, these form strong intermolecular H-bonds, creating a tightly packed crystal lattice that resists dissolution.[1]

  • The Fluorobenzyl Tail: This adds significant lipophilicity (hydrophobicity) and rigidity. The fluorine atom specifically increases metabolic stability but often decreases aqueous solubility compared to non-fluorinated analogs due to strong lattice packing.

The Thermodynamic Barrier:



For this molecule,


 (energy required to break the crystal) is very high.[1] Water cannot overcome this energy. You need solvents that can disrupt hydrogen bonds  (DMSO, Methanol) or excipients that hide the hydrophobic tail (Cyclodextrins).

Solvent Selection & Compatibility Guide

Standard Solvent Solubility Table (at 25°C)

SolventSolubility RatingUsage Notes
Water (pH 7) < 0.1 mg/mL (Insoluble)Do not use for stock solutions.
DMSO (Anhydrous) High (~50-100 mg/mL)Primary Stock Solvent. Hygroscopic; keep sealed.
Ethanol/Methanol Moderate (~10-20 mg/mL)Good for synthesis workup; often requires warming.
Chloroform/DCM Low/ModeratePoor for breaking the pyrazole H-bond network.
PEG 400 ModerateExcellent co-solvent for in vivo formulation.
FAQ: NMR Troubleshooting

Q: I dissolved the solid in CDCl₃, but the NMR spectrum is empty or shows broad peaks. Why? A: The compound is likely aggregating or not fully dissolved in chloroform due to the pyrazole hydrogen bonding.

  • Fix: Evaporate the CDCl₃ and reconstitute in DMSO-d₆ or Methanol-d₄ (MeOD) . These solvents disrupt the intermolecular H-bonds, resulting in sharp, well-defined peaks.

Biological Assays: Preventing the "DMSO Crash"

The Issue: You have a clear 10 mM stock in DMSO. When you pipette 1 µL into 1 mL of cell media, a white cloud forms immediately. The Cause: This is a Kinetic Solubility failure. The rapid shift from 100% DMSO to 99.9% water causes the hydrophobic fluorobenzyl tail to aggregate faster than the water molecules can solvate it.

Protocol 3.1: The Intermediate Dilution Method

Do not add high-concentration DMSO stock directly to media.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Prepare a 10x or 100x intermediate dilution in a compatible solvent (e.g., pure Ethanol or a 50:50 DMSO:PBS mix if stable).

    • Better Option: Dilute the 10 mM stock into pure sterile DMSO to reach 100x the final assay concentration.

  • Slow Addition: Add the diluted DMSO stock to the media while vortexing the media (dynamic mixing).

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though the compound's solubility limit usually hits before DMSO toxicity.

Visualization: Troubleshooting Flowchart

SolubilityFlow Start Start: Solubility Issue Context Identify Context Start->Context Synthesis Synthesis/NMR Context->Synthesis BioAssay Cell Assay (Aq) Context->BioAssay InVivo In Vivo Dosing Context->InVivo ActionSyn Switch to Polar Aprotic (DMSO, DMF, MeOD) Synthesis->ActionSyn ActionAssay Check Kinetic Solubility Use Intermediate Dilution BioAssay->ActionAssay ActionVivo Formulation Required (Cylodextrins/PEG400) InVivo->ActionVivo

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental context.

Advanced Formulation: Cyclodextrins & Salts

If simple solvents fail (especially for animal studies), you must alter the chemical environment.

Strategy A: Cyclodextrin Complexation (Recommended)

Pyrazoles with hydrophobic tails (like the fluorobenzyl group) are ideal candidates for inclusion complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic tail sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Protocol 5.1: Preparing a 20% HP-β-CD Vehicle

  • Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v).

  • Filter sterilize (0.22 µm).

  • Dissolve your compound in a minimal volume of DMSO (e.g., 2% of final volume).

  • Slowly add the DMSO solution to the HP-β-CD solution with vigorous stirring.

  • Result: The cyclodextrin prevents the "crash out" observed in pure water.

Strategy B: pH Adjustment (Riskier)

The pyrazole nitrogen is weakly basic (pKa ~2.5) and the -NH is weakly acidic (pKa ~14).

  • Acidification: You can form a hydrochloride salt using 1M HCl, but the pKa is so low that it may hydrolyze back to the free base in buffered media (pH 7.4), causing precipitation.

Visualization: Solubilization Hierarchy

FormulationStrat Level1 Level 1: Organic Solvents (DMSO/EtOH) Level2 Level 2: Co-Solvent System (5% DMSO + 40% PEG400) Level1->Level2 If ppt forms in water Level3 Level 3: Complexation (HP-Beta-Cyclodextrin) Level2->Level3 If toxicity is too high

Caption: Step-wise escalation of formulation complexity. Start with Level 1; move to Level 3 only if necessary.

References & Authority

  • BenchChem Technical Support. Dealing with poor solubility of pyrazole derivatives during synthesis. (2025).[1][2][3][4][5][6] Retrieved from BenchChem.[1][5][6] Link

  • Selleck Chemicals. Pyrazole (1H-pyrazole) Solubility Data & Handling. Retrieved from SelleckChem. Link

  • Louiz, S., et al. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.[7] Link

  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates & Solubility. Retrieved from Sigma-Aldrich. Link

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives. PMC. Link

Sources

preventing benzyl ether cleavage during pyrazole deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. As Senior Application Scientists, we provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting guides for complex chemical transformations. This guide focuses on a common challenge in multi-step synthesis: the selective deprotection of a pyrazole nitrogen in the presence of a sensitive benzyl ether protecting group.

Navigating Orthogonal Protection: A Guide to Preserving Benzyl Ethers During Pyrazole Deprotection

The benzyl (Bn) ether is a widely used protecting group for hydroxyls due to its robustness under many conditions, yet its lability to common deprotection methods like catalytic hydrogenolysis presents a significant challenge.[1][2] When a molecule also contains a protected pyrazole, developing a selective deprotection strategy is critical to prevent unintended cleavage of the benzyl ether. This guide provides direct answers to common issues, detailed protocols, and the causal logic behind our recommended experimental choices.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, providing both an explanation for the unexpected outcome and a validated solution.

Question 1: I attempted to deprotect my N-Boc pyrazole using trifluoroacetic acid (TFA), but my benzyl ether was also cleaved. What went wrong, and what is a safer alternative?

Root Cause Analysis: This is a classic case of incompatible deprotection conditions. While the tert-butyloxycarbonyl (Boc) group is famously acid-labile and TFA is a standard reagent for its removal, benzyl ethers are also susceptible to cleavage by strong acids.[1][3] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable benzyl cation. Strong Brønsted acids like TFA or Lewis acids such as BCl₃ and BBr₃ are known to efficiently cleave benzyl ethers.[1][4] Therefore, using a strong acid like TFA creates a non-selective environment where both protecting groups are removed.

Recommended Solution: Mild, Nucleophilic, or Basic Deprotection of N-Boc Pyrazole

To preserve the benzyl ether, you must switch to a deprotection method for the N-Boc group that does not rely on strong acids. Fortunately, N-Boc protected pyrazoles and related N-Boc azoles are uniquely susceptible to certain basic or nucleophilic conditions that leave most other protecting groups, including benzyl ethers and even N-Boc protected amines, intact.[5][6]

A highly effective and selective method is the use of sodium borohydride (NaBH₄) in ethanol.[5][6]

Protocol 1: Selective N-Boc Deprotection of Pyrazoles with NaBH₄

This protocol is designed for the selective removal of a Boc group from a pyrazole nitrogen while a benzyl ether remains intact.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-Boc pyrazole substrate (1.0 mmol) in 95% ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of 3N HCl until gas evolution ceases and the pH is neutral (~7).

  • Work-up: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the deprotected pyrazole.

Causality: The selectivity of this method arises from the unique reactivity of the N-Boc group on the electron-deficient pyrazole ring, making it susceptible to cleavage under conditions where benzyl ethers are completely stable.[5][6]

Question 2: My standard catalytic hydrogenation protocol (H₂, Pd/C) is removing both my pyrazole protecting group and my benzyl ether. How can I deprotect the pyrazole selectively?

Root Cause Analysis: This outcome is expected. Catalytic hydrogenolysis is the most common and efficient method for cleaving benzyl ethers.[1][2][7][8] The reaction involves the cleavage of the benzylic C-O bond on the surface of a palladium catalyst.[8] If your pyrazole protecting group is also benzyl-based (e.g., N-benzyl), both groups will be removed simultaneously under these conditions.

Recommended Solution: Employ an Orthogonal Pyrazole Protecting Group

The key is to employ an "orthogonal" protecting group strategy. This means choosing a protecting group for the pyrazole that can be removed under conditions that do not affect the benzyl ether.[9][10] Since the benzyl ether is removed by reduction, you should choose a pyrazole protecting group that is removed by non-reductive methods.

Decision Workflow for Orthogonal Protection Strategy

G start Start: Need to deprotect N-pyrazole with O-Bn present q1 Is the pyrazole N-protecting group removed by hydrogenation? (e.g., N-benzyl) start->q1 rethink Incorrect Strategy: Redesign synthesis to use an orthogonal protecting group. q1->rethink Yes q2 Choose an acid- or base-labile N-protecting group for the pyrazole. Which type is preferred? q1->q2 No acid Acid-Labile Group: - N-THP (Tetrahydropyranyl) - N-SEM (2-(Trimethylsilyl)ethoxymethyl) q2->acid Acid-labile base Base/Nucleophile-Labile Group: - N-Boc (tert-butyloxycarbonyl) q2->base Base-labile deprotect_acid Deprotection: Mild Acidic Hydrolysis (e.g., HCl in EtOH) acid->deprotect_acid deprotect_base Deprotection: Mild Base/Nucleophile (e.g., NaBH4 in EtOH) base->deprotect_base

Caption: Decision workflow for selecting a pyrazole deprotection strategy.

Recommended Orthogonal Protecting Groups for Pyrazoles
Protecting GroupAbbreviationDeprotection ConditionsBenzyl Ether CompatibilityReference
tert-ButyloxycarbonylBocNaBH₄ in EtOH; or mild base (e.g., K₂CO₃/MeOH).Excellent[5][6]
TetrahydropyranylTHPMild acid (e.g., HCl in EtOH).Excellent[11][12]
2-(Trimethylsilyl)ethoxymethylSEMHydrochloric acid in ethanol.Excellent[13]
Vinyl-Acid-catalyzed hydrolysis.Excellent[14][15]

Example Protocol: Deprotection of N-THP Pyrazole

  • Setup: Dissolve the N-THP protected pyrazole in ethanol.

  • Deprotection: Add a catalytic amount of aqueous HCl and stir at room temperature.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, neutralize the acid, and extract the product.[11]

Frequently Asked Questions (FAQs)

Q: Why are benzyl ethers so stable under basic conditions but sensitive to acid and reduction? A: Benzyl ethers are generally stable in basic media because there is no viable pathway for cleavage.[1] However, they are sensitive to two main conditions:

  • Catalytic Hydrogenolysis: The C-O bond at the benzylic position is susceptible to reductive cleavage (hydrogenolysis) on the surface of catalysts like Palladium on Carbon (Pd/C).[2][7] This is the most common method for their removal.

  • Strong Acids: Strong acids protonate the ether oxygen, making it a good leaving group. The subsequent cleavage is favorable because it generates a resonance-stabilized benzyl carbocation.[1][4]

Q: Can I use oxidative conditions for pyrazole deprotection without affecting the benzyl ether? A: This is generally not advisable. While some pyrazole protecting groups might be removed oxidatively, benzyl ethers are also susceptible to oxidation.[7] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, especially with photoirradiation.[1][7] Therefore, achieving selectivity would be difficult and is not a recommended orthogonal strategy.

Q: What is an "orthogonal protecting group strategy"? A: An orthogonal strategy uses a set of protecting groups on a molecule that can be removed by completely different types of reactions.[9] For example, one group is removed by acid, another by base, and a third by hydrogenation. This allows for the selective deprotection of one functional group in any order without affecting the others, which is crucial for complex, multi-step syntheses.[9][10]

Visualizing Orthogonal Protection

G cluster_0 Molecule with Orthogonal Protecting Groups cluster_1 Deprotection Pathway 1 cluster_2 Deprotection Pathway 2 mol Pyrazole-PG1 + R-O-Bn reagent1 Reagent A (e.g., Mild Acid/Base) mol->reagent1 reagent2 Reagent B (e.g., H2, Pd/C) mol->reagent2 product1 Pyrazole-H + R-O-Bn (Bn Group Intact) reagent1->product1 Selective Removal of PG1 product2 Pyrazole-PG1 + R-OH (PG1 Intact) reagent2->product2 Selective Removal of Bn Group

Caption: Orthogonal strategy for selective deprotection.

References

  • Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1381. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]

  • Bruno, C., et al. (2006). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions. Letters in Organic Chemistry, 3(3), 225-227. Available at: [Link]

  • Gevorgyan, A., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 405-409. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Elguero, J., et al. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(9), 2130. Available at: [Link]

  • Creative Biolabs. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Available at: [Link]

  • Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20387-20399. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Taylor & Francis Online. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Available at: [Link]

  • Kaliappan, K. P. Protecting Groups. IIT Bombay. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Available at: [Link]

  • ResearchGate. (2025). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available at: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]

  • Wiley-VCH. (2005). 2 Protection of Functional Groups. Available at: [Link]

  • Minyaev, M. E., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 39(3), 362-367. Available at: [Link]

  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • CoLab. (n.d.). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers.
  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]

  • Glen Research. Deprotection Guide. Available at: [Link]

Sources

Technical Support Center: Stability of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((4-Fluorobenzyl)oxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic media?

The main stability issue for this compound under acidic conditions is the cleavage of the benzyl ether bond. This reaction, known as acid-catalyzed ether hydrolysis, results in the formation of 4-hydroxy-1H-pyrazole and 4-fluorobenzyl alcohol, which may further react to form a 4-fluorobenzyl carbocation.[1][2]

Q2: What is the mechanism of the acid-catalyzed cleavage of the benzyl ether bond?

The cleavage of benzyl ethers in the presence of a strong acid typically proceeds through an SN1 mechanism.[2][3] The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves to form a stable benzylic carbocation and 4-hydroxy-1H-pyrazole. The carbocation is then quenched by a nucleophile present in the reaction mixture, such as water, to yield 4-fluorobenzyl alcohol.

Q3: How does the pyrazole ring itself hold up under acidic conditions?

The pyrazole ring is a five-membered aromatic heterocycle and is generally considered to be stable under a range of conditions, including acidic ones.[4] Pyrazoles are weak bases, with a pKa of approximately 2.5 for the parent pyrazole, and can be protonated by strong inorganic acids. However, the aromaticity of the ring confers significant stability, and it is not expected to degrade under typical acidic conditions used for ether cleavage.

Q4: Will the fluorine substituent on the benzyl group affect the stability of the ether linkage?

The fluorine atom at the 4-position of the benzyl group is an electron-withdrawing group. In an SN1-type cleavage, the rate-determining step is the formation of the carbocation. Electron-withdrawing groups can destabilize the resulting benzylic carbocation, which may lead to a slower rate of cleavage compared to an unsubstituted benzyl ether. However, the effect is generally not substantial enough to completely prevent the reaction under forcing acidic conditions.

Q5: What are the recommended storage conditions for this compound to ensure its stability?

To minimize the risk of acid-catalyzed degradation, it is recommended to store this compound in a neutral, anhydrous environment. If the compound is in solution, aprotic solvents are preferred. If aqueous solutions are necessary, they should be buffered at a neutral or slightly basic pH. Avoid prolonged storage in acidic solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound in acidic environments.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in my HPLC/LC-MS chromatogram after reaction in acid. The compound is likely degrading. The unexpected peaks could correspond to 4-hydroxy-1H-pyrazole and 4-fluorobenzyl alcohol or its subsequent reaction products.- Confirm Peak Identity: Use a reference standard of the expected degradation products if available. Alternatively, utilize LC-MS/MS to elucidate the structure of the unknown peaks. - Monitor Reaction Over Time: Take aliquots at different time points to observe the disappearance of the starting material and the appearance of the degradation products. This will help confirm the degradation pathway.
Low yield of my desired product in a reaction where this compound is a starting material under acidic conditions. The acidic conditions of your reaction may be cleaving the benzyl ether protecting group, leading to the consumption of your starting material.- Modify Reaction Conditions: If possible, reduce the acid concentration, use a milder acid, or lower the reaction temperature. - Change Protecting Group Strategy: If the acidic conditions are essential for your desired transformation, consider using a protecting group that is stable to acid but can be removed under different conditions.
Inconsistent results when using this compound in an acidic formulation. The rate of degradation can be sensitive to minor variations in pH, temperature, and the presence of other nucleophiles.- Strict pH Control: Ensure consistent and accurate pH measurement and control in your formulation. - Temperature Control: Maintain a constant temperature during your experiments and storage. - Characterize Formulation Components: Be aware of any other components in your formulation that could act as nucleophiles and react with the carbocation intermediate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of the target compound in an acidic environment.[5]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Water (HPLC grade)

  • HPLC or UPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Solution Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the acidic solution at a controlled temperature (e.g., 40°C, 60°C, or 80°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize each aliquot with an equivalent amount of 0.1 N NaOH to quench the degradation reaction.

  • Analysis: Analyze the samples by HPLC or LC-MS. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a common additive like 0.1% formic acid.

  • Data Analysis: Quantify the amount of remaining this compound and any major degradation products at each time point. Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

Visualizing the Process

cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Dilute Dilute with 0.1 N HCl to 100 µg/mL Stock->Dilute Incubate Incubate at Controlled Temperature (e.g., 60°C) Dilute->Incubate Timepoints Withdraw Aliquots at t = 0, 1, 2, 4, 8, 24h Incubate->Timepoints Neutralize Neutralize with 0.1 N NaOH Timepoints->Neutralize HPLC Analyze by RP-HPLC/LC-MS Neutralize->HPLC Data Quantify Parent and Degradants HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Experimental workflow for the forced degradation study.

Mechanistic Insights

The acid-catalyzed cleavage of the benzyl ether is a classic example of a nucleophilic substitution reaction. The stability of the benzylic carbocation intermediate is a key factor driving the SN1 pathway.

cluster_products Degradation Products A This compound O Protonated Protonated Ether O-H+ A:p1->Protonated:p1 Protonation H_plus H+ Cleavage Protonated->Cleavage Cleavage (Slow, Rate-Determining) Products Products Cleavage->Products Fast Pyrazole 4-Hydroxy-1H-pyrazole Cleavage->Pyrazole Carbocation 4-Fluorobenzyl Carbocation Cleavage->Carbocation Alcohol 4-Fluorobenzyl Alcohol Carbocation->Alcohol + H2O

Caption: Proposed degradation pathway under acidic conditions.

References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. Available from: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available from: [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B. Available from: [Link]

  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR.org. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Journal of the Indian Chemical Society. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available from: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. Available from: [Link]

  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section C Structural Chemistry. Available from: [Link]

Sources

Technical Support Center: Minimizing Impurities in Fluorobenzyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorobenzyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and offering step-by-step solutions.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired fluorobenzyl pyrazole isomer?

Question: I'm synthesizing a 1-fluorobenzyl-3-aryl-5-methylpyrazole via the condensation of a 1,3-diketone with fluorobenzylhydrazine, but I'm getting a significant amount of the 1-fluorobenzyl-5-aryl-3-methylpyrazole isomer. How can I control the regioselectivity?

Answer: The formation of regioisomeric mixtures is a common challenge in the synthesis of unsymmetrical pyrazoles, such as fluorobenzyl pyrazoles, especially when using the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a substituted hydrazine).[1][2] The regioselectivity is influenced by several factors, including steric and electronic effects of the substituents, reaction pH, and the choice of solvent.[2]

Probable Causes & Solutions:

  • Solvent Effects: The solvent plays a crucial role in controlling regioselectivity. Standard solvents like ethanol often lead to poor selectivity.

    • Solution: Employing fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity.[2] These solvents can stabilize the transition state leading to the desired isomer through hydrogen bonding and other non-covalent interactions.

  • Steric Hindrance: The relative size of the substituents on the 1,3-dicarbonyl and the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2]

    • Solution: If possible, choose a synthetic route where the steric bulk of the substituents favors the formation of the desired isomer.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

    • Solution: Consider the electronic nature of your substituents. For instance, if your diketone has a trifluoromethyl group, the initial attack of the hydrazine is more likely to occur at the carbonyl carbon adjacent to this electron-withdrawing group.

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2]

    • Solution: Under acidic conditions, the more basic nitrogen of the fluorobenzylhydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen. Careful optimization of the reaction pH can, therefore, influence the isomeric ratio.

Experimental Protocol for Improved Regioselectivity:

  • Reaction Setup: In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Reagent Addition: Add the fluorobenzylhydrazine (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of regioisomers.

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the desired regioisomer.[2]

Issue 2: My crude product contains unreacted starting materials. What went wrong?

Question: After the reaction time, TLC and NMR analysis of my crude fluorobenzyl pyrazole product show the presence of the starting 1,3-dicarbonyl compound and/or fluorobenzylhydrazine. How can I drive the reaction to completion?

Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors, including suboptimal reaction conditions or stoichiometry.[3]

Probable Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to go to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS until the starting materials are consumed.[3]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to one of them being left over.

    • Solution: Ensure the stoichiometry is correct. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the hydrazine derivative can help to consume the 1,3-dicarbonyl compound completely.[3]

  • Catalyst Deactivation (if applicable): If you are using a catalyst, it may have become deactivated.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it is air-sensitive).

Issue 3: I'm observing unexpected byproducts in my N-alkylation reaction.

Question: I am performing an N-alkylation of a pre-formed pyrazole with a fluorobenzyl halide and I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity of the N-alkylation?

Answer: N-alkylation of unsymmetrical pyrazoles often yields a mixture of two regioisomers.[4][5] The regioselectivity of this reaction is influenced by the nature of the base, the solvent, and the electrophile.

Probable Causes & Solutions:

  • Base and Counter-ion Effects: The choice of base can significantly impact the regioselectivity. The nature of the cation can also play a role.[5]

    • Solution: Screen different bases such as K2CO3, Cs2CO3, or NaH. The regioselectivity can sometimes be switched by changing the base.[5]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the alkylation to the less sterically hindered nitrogen atom.

    • Solution: If possible, design your pyrazole substrate to take advantage of steric effects to favor alkylation at the desired nitrogen.

  • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide high regioselectivity for N1-alkylation.[4]

    • Solution: If applicable to your system, explore a catalyst-free approach. A general procedure involves stirring the pyrazole with the electrophile and a non-nucleophilic base like diisopropylethylamine (iPr2NEt) in a polar aprotic solvent like DMSO.[4]

General Procedure for Regioselective N-Alkylation:

  • Reaction Setup: In a vial, combine the pyrazole (1.0 equivalent), a non-nucleophilic base such as iPr2NEt (1.2 equivalents), and the fluorobenzyl halide (1.05 equivalents) in DMSO (to a concentration of ~0.25 M).[4]

  • Reaction Conditions: Stir the resulting mixture at 25 °C until the starting pyrazole is consumed, as determined by TLC or NMR analysis.[4]

  • Work-up: Quench the reaction with ice water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to fluorobenzyl pyrazoles and what are the typical impurities associated with each?

A1: The most common route is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a fluorobenzylhydrazine .[1][3]

  • Primary Impurity: The main impurity is often the undesired regioisomer .[1]

  • Other Impurities: Unreacted starting materials and byproducts from side reactions can also be present.

Another approach is the N-alkylation of a pre-synthesized pyrazole with a fluorobenzyl halide .[6][7]

  • Primary Impurity: Again, the formation of a mixture of N1 and N2 alkylated regioisomers is the most common issue.[4][5]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my fluorobenzyl pyrazole synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and detect the presence of multiple components.[3][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different isomers.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by providing molecular weight and fragmentation patterns.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural elucidation of the desired product and any impurities.[3] The presence of duplicate sets of peaks in the NMR spectrum is a clear indication of a mixture of isomers.[3] For fluorobenzyl pyrazoles, ¹⁹F NMR is particularly useful.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying impurities in complex mixtures.

Q3: What are the most effective methods for purifying crude fluorobenzyl pyrazole products?

A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction.

  • Flash Column Chromatography: This is the most common and effective method for separating regioisomers and other byproducts from the desired product on a laboratory scale.[2][10]

  • Crystallization: If the desired product is a solid and has significantly different solubility properties from the impurities, crystallization can be a highly effective and scalable purification method.[2][3]

  • Acid-Base Extraction: If the impurities have different acid-base properties than the pyrazole product, a liquid-liquid extraction can be used for initial purification.

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative HPLC can be employed.

Visualizations and Data

Logical Workflow for Troubleshooting Regioisomer Formation

troubleshooting_workflow start Problem: Regioisomeric Mixture Detected check_solvent Is a fluorinated solvent (TFE, HFIP) being used? start->check_solvent change_solvent Action: Switch to a fluorinated solvent. check_solvent->change_solvent No check_ph Has the reaction pH been optimized? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Action: Adjust pH to modulate hydrazine nucleophilicity. check_ph->adjust_ph No check_temp Has the reaction temperature been varied? check_ph->check_temp Yes adjust_ph->check_temp optimize_temp Action: Optimize temperature for selectivity. check_temp->optimize_temp No purify Purify by Column Chromatography check_temp->purify Yes optimize_temp->purify

Caption: Troubleshooting workflow for addressing regioisomer formation.

Impurity Formation Pathway: Regioisomers in Knorr Synthesis

regioisomer_formation cluster_reactants Reactants cluster_intermediates Attack Pathways cluster_products Products diketone Unsymmetrical 1,3-Diketone (e.g., R1-CO-CH2-CO-R2) attack_c1 Attack at C1 (adjacent to R1) diketone->attack_c1 Path A attack_c3 Attack at C3 (adjacent to R2) diketone->attack_c3 Path B hydrazine Fluorobenzylhydrazine (F-Bn-NH-NH2) hydrazine->attack_c1 hydrazine->attack_c3 isomer_a Regioisomer A attack_c1->isomer_a Cyclization isomer_b Regioisomer B attack_c3->isomer_b Cyclization

Caption: Formation of regioisomers in pyrazole synthesis.

Table 1: Solvent Effects on Regioselectivity in Pyrazole Synthesis
SolventTypical Regioisomeric Ratio (A:B)Reference
EthanolOften low selectivity (e.g., 2:1 to 1:1)
2,2,2-Trifluoroethanol (TFE)Dramatically increased selectivity[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[2]
N,N-Dimethylacetamide (DMAc)Can provide good yields and regioselectivity[11]

References

  • Álvarez-Sánchez, R., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters, 3(12), 1844–1849.
  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6593.
  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
  • Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10843.
  • Pharmacophore. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • Synfacts. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts, 17(03), 0314.
  • Wagner, A. M., et al. (2023).
  • MDPI. (2022).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes.
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC. (2019).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • IJCPA. (2014).
  • Chemical Reviews Letters. (2025).
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • International Journal of Pharmaceutical Research and Applications. (2025).
  • Arvia Technology. (n.d.).
  • Paper Publications. (2020).
  • Asian Journal of Research in Chemistry. (2012).
  • MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Google Patents. (2022). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • JOCPR. (n.d.).
  • ResearchGate. (2024). review of pyrazole compounds' production, use, and pharmacological activity.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 4-((4-Fluorobenzyl)oxy)-1H-pyrazole from its N-benzyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of the entire discovery pipeline. Regioisomers—molecules sharing the same formula but differing in the connectivity of their atoms—present a frequent and critical challenge. The biological activity of two regioisomers can be drastically different, making their precise identification paramount. This guide provides an in-depth, data-driven comparison of the analytical techniques required to definitively distinguish 4-((4-fluorobenzyl)oxy)-1H-pyrazole (the O-linked isomer) from its N-benzyl counterparts, primarily 1-(4-fluorobenzyl)-1H-pyrazol-4-ol (the N-linked isomer).

The core of this challenge lies in the subtle structural differences between the O- and N-benzylated pyrazoles. While they share the same mass and elemental composition, the placement of the fluorobenzyl group fundamentally alters their electronic environments and physical properties. This guide will elucidate how to leverage these differences using a multi-pronged analytical approach, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic methods.

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing these isomers.[1] The chemical environment of each proton and carbon atom is unique, providing a detailed structural fingerprint.

¹H NMR Spectroscopy: A Tale of Two Methylene Groups

The most diagnostic signals in the ¹H NMR spectrum are the benzylic methylene protons (-CH₂-).

  • O-Linked Isomer (this compound): The methylene group is bonded to an oxygen atom. Oxygen's high electronegativity deshields the adjacent protons, shifting their resonance significantly downfield . Expect this signal to appear as a singlet around δ 5.0-5.3 ppm . Additionally, a broad singlet corresponding to the pyrazole N-H proton will be visible, typically in the δ 10-14 ppm range, which will disappear upon a D₂O shake.[2]

  • N-Linked Isomer (1-(4-Fluorobenzyl)-1H-pyrazol-4-ol): The methylene group is bonded to a pyrazole nitrogen atom. Nitrogen is less electronegative than oxygen, resulting in a more shielded environment for the methylene protons. This signal will appear further upfield compared to the O-linked isomer, typically as a singlet around δ 4.8-5.1 ppm . The key differentiator is the absence of the exchangeable N-H proton and the presence of a phenolic O-H proton, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Confirming the Connectivity

The carbon spectra provide complementary and confirmatory evidence.

  • O-Linked Isomer: The benzylic carbon (-CH₂) will be shifted downfield due to the attached oxygen, typically appearing in the δ 68-72 ppm range.

  • N-Linked Isomer: The benzylic carbon attached to the nitrogen will be found further upfield, generally in the δ 50-55 ppm range.[3]

2D NMR: Unambiguous Assignment through Correlation

For absolute certainty, two-dimensional NMR experiments are invaluable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.

  • For the O-Linked Isomer: A crucial ³J correlation will be observed between the benzylic methylene protons (~5.1 ppm) and the C4 carbon of the pyrazole ring.

  • For the N-Linked Isomer: The correlation will be seen between the benzylic methylene protons (~4.9 ppm) and the C3 and C5 carbons of the pyrazole ring, as they are three bonds away from the N1-attached methylene group.[4]

HMBC_Correlation cluster_O_Linked O-Linked Isomer: Key HMBC Correlation cluster_N_Linked N-Linked Isomer: Key HMBC Correlations O_CH2 Benzylic CH₂ (~5.1 ppm) O_C4 Pyrazole C4 O_CH2->O_C4 ³J N_CH2 Benzylic CH₂ (~4.9 ppm) N_C5 Pyrazole C5 N_CH2->N_C5 ³J N_C3 Pyrazole C3 N_CH2->N_C3 ³J

Caption: Key HMBC correlations for isomer identification.

Pillar 2: Mass Spectrometry (MS) - The Fragmentation Story

While both isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) can be used for differentiation. The fragmentation pathways are dictated by the relative bond strengths within the molecules.[5][6]

  • O-Linked Isomer: The C(benzyl)-O bond is a primary fragmentation point. The most characteristic fragment will be the fluorotropylium ion at m/z 109 , resulting from the cleavage and rearrangement of the fluorobenzyl group. Loss of the entire fluorobenzyloxy group can also occur.

  • N-Linked Isomer: While also capable of producing the m/z 109 fragment, the N-C(benzyl) bond is generally more stable. Fragmentation of the pyrazole ring itself may be more prominent compared to the O-linked isomer.[7] The key is to compare the relative intensities of the shared fragments. A significantly more abundant m/z 109 peak would strongly suggest the O-linked isomer.

Ion FragmentExpected m/zPredominant in IsomerRationale
[M]+206.08BothMolecular Ion
[C₇H₆F]+109O-Linked Facile cleavage of the C-O ether bond to form the stable fluorotropylium cation.[8]
[C₇H₇]+91BothFormation of the tropylium cation from the benzyl moiety.

Pillar 3: Infrared (IR) Spectroscopy & Chromatography

IR Spectroscopy: The N-H Stretch Signature

FTIR spectroscopy offers a quick and straightforward method for a preliminary assessment.[9][10]

  • O-Linked Isomer: The presence of the N-H bond on the pyrazole ring gives rise to a distinct, often broad, stretching vibration in the 3100-3400 cm⁻¹ region. It will also exhibit a characteristic C-O-C ether stretch around 1250-1050 cm⁻¹ .

  • N-Linked Isomer: This isomer will lack the N-H stretch in the 3100-3400 cm⁻¹ region. Instead, it will show a broad O-H stretch from the phenol group, typically around 3200-3600 cm⁻¹. The absence of the prominent C-O-C ether stretch is also a key indicator.

Chromatography: Exploiting Polarity Differences

The structural differences also lead to different polarities, which can be exploited for separation and identification.[11][12]

  • TLC/Column Chromatography: On a silica gel stationary phase, the O-linked isomer is expected to be more polar due to the hydrogen-bond-donating N-H group. Consequently, it will exhibit a lower Retention Factor (Rf) compared to the less polar N-linked isomer.

  • HPLC: Using a reverse-phase column (like a C18), the elution order would be reversed. The more polar O-linked isomer will interact less with the nonpolar stationary phase and will therefore elute earlier than the less polar N-linked isomer.[13]

Integrated Analytical Workflow

workflow cluster_screening Initial Screening cluster_confirmation Definitive Confirmation cluster_final Unambiguous Structure TLC TLC / HPLC (Different Rf / Rt?) HNMR ¹H NMR (CH₂ shift > 5.0 ppm?) TLC->HNMR Separated Fractions IR FTIR (N-H stretch present?) IR->HNMR Hypothesis CNMR ¹³C NMR (CH₂ shift > 68 ppm?) HNMR->CNMR MS Mass Spec (m/z 109 abundance) CNMR->MS HMBC 2D NMR (HMBC) (Verify C-H correlations) MS->HMBC O_Linked O-Linked Isomer HMBC->O_Linked CH₂ to C4 Corr. N_Linked N-Linked Isomer HMBC->N_Linked CH₂ to C3/C5 Corr. start Isomer Mixture start->TLC start->IR

Caption: Recommended workflow for isomer differentiation.

Experimental Protocols

Protocol 1: ¹H NMR with D₂O Exchange
  • Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition 1: Acquire a standard ¹H NMR spectrum. Note the chemical shift of the benzylic -CH₂ protons and the presence of any broad signals between δ 10-14 ppm.

  • D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. Cap and shake gently to mix.

  • Acquisition 2: Re-acquire the ¹H NMR spectrum.

  • Analysis: Confirm if the broad N-H signal (indicative of the O-linked isomer) has disappeared or significantly diminished.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Optimization: Use TLC to find a solvent system that provides good separation (e.g., a mixture of hexane and ethyl acetate). Aim for a system where the two isomers have a ΔRf of at least 0.1.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel ("dry loading").[11]

  • Elution: Elute the column with the optimized mobile phase, collecting fractions. Monitor the fractions by TLC to identify and combine the pure isomer fractions.

Conclusion

Distinguishing between this compound and its N-benzyl isomers is a critical step that demands a rigorous analytical approach. While chromatographic and IR methods provide strong initial indications, NMR spectroscopy remains the gold standard for definitive structural elucidation . The chemical shift of the benzylic protons in both ¹H and ¹³C NMR spectra serves as the most direct and reliable diagnostic marker. When further corroborated by 2D NMR experiments like HMBC, the connectivity can be established beyond any doubt, ensuring the scientific integrity of subsequent research and development efforts.

References

  • BenchChem Technical Support Team. (2025).
  • UAB Divulga. (n.d.).Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Mistry, B.D., Desai, K.R., & Intwala, S.M. (2013).SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • JETIR. (2024).SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • SIELC Technologies. (2018).Separation of Pyrazole on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Sanna, M. L., et al. (2022).
  • El-Gamel, N. E. A., et al. (n.d.).New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • BenchChem Technical Support. (n.d.).
  • Santos, L. S., et al. (n.d.).Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (n.d.).Combination of 1H and 13C NMR Spectroscopy.
  • Royal Society of Chemistry. (n.d.).
  • Clark, J. (n.d.).
  • LibreTexts. (n.d.).
  • Oxford Instruments. (n.d.).Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Chemistry LibreTexts. (2023).

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole. Designed for researchers in drug discovery and chemical analysis, this document moves beyond a simple recitation of data to explain the mechanistic rationale behind fragmentation pathways. We will explore the compound's behavior under both high-energy Electron Ionization (EI) and softer tandem mass spectrometry (ESI-MS/MS) techniques, compare its fragmentation signature to a structural isomer to highlight analytical differentiators, and provide actionable experimental protocols.

Introduction: The Imperative for Structural Verification

In the landscape of pharmaceutical development, pyrazole scaffolds are of significant interest due to their diverse biological activities. The specific functionalization of these scaffolds dictates their pharmacological profile. This compound combines a pyrazole core with a fluorinated benzyl ether moiety, making it a candidate for various research applications. Unambiguous structural confirmation is the bedrock of any chemical research, and mass spectrometry stands as a primary tool for this purpose. By analyzing how a molecule fragments under energetic conditions, we can piece together its structural puzzle.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy ("hard") technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint rich in structural information. The molecular ion (M+•), a radical cation, is often unstable and rapidly decomposes into a series of smaller fragment ions.[4]

The most probable fragmentation pathways for this compound (Molecular Weight: 206.2 g/mol ) are governed by the formation of the most stable ions. The primary cleavage sites are the bonds with the lowest dissociation energies, which are typically benzylic and allylic bonds or bonds adjacent to heteroatoms.[2]

Key Predicted EI Fragmentation Pathways:

  • Benzylic C-O Bond Cleavage: The most favorable fragmentation is the cleavage of the ether's C-O bond to generate the highly stable 4-fluorobenzyl cation. This cation is resonance-stabilized, and its formation is a dominant process for benzyl ethers.[5] This cation can further rearrange into the even more stable fluorotropylium ion. This fragment is expected to be the base peak or one of the most abundant peaks in the spectrum.

  • Pyrazole C-O Bond Cleavage: An alternative cleavage can occur at the pyrazole C4-O bond. This would also yield the 4-fluorobenzyl cation via a rearrangement, or the less likely pyrazol-4-oxy cation.

  • Pyrazole Ring Fragmentation: Fragments that retain the pyrazole ring can undergo characteristic cleavages. Heterocyclic rings like pyrazole are known to fragment via the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂).[1][6]

EI_Fragmentation cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M M+• m/z 206 F1 4-Fluorobenzyl Cation m/z 109 M->F1 Benzylic Cleavage - C3H3N2O• F2 [M - C7H6F]+• m/z 97 M->F2 C-O Cleavage - C7H6F• F3 Tropylium Ion m/z 91 F1->F3 - HF F4 [F2 - HCN] m/z 70 F2->F4 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Table 1: Predicted Key Fragment Ions in EI-MS

m/zProposed Ion StructureNeutral LossMechanistic Rationale
206[C₁₀H₉FN₂O]⁺•-Molecular Ion (M⁺•)
109[C₇H₆F]⁺C₃H₃N₂O•Formation of the highly stable 4-fluorobenzyl cation. Likely the base peak.
97[C₃H₃N₂O]⁺C₇H₆F•Pyrazol-4-oxy cation formed by cleavage of the ether bond.
91[C₇H₇]⁺HF from m/z 109Formation of the very stable tropylium cation from the benzyl cation.[7]
70[C₂H₂N₂]⁺•HCN from m/z 97Characteristic loss of hydrogen cyanide from the pyrazole-containing fragment.[6]

Predicted Fragmentation under ESI-MS/MS

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8] To elicit structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ precursor ion is mass-selected and then subjected to Collision-Activated Dissociation (CAD), causing it to fragment in a controlled manner.

For this compound, protonation is likely to occur on one of the pyrazole nitrogen atoms. The subsequent fragmentation of the [M+H]⁺ ion (m/z 207.1) will be driven by the cleavage of the weakest bonds, primarily the protonated ether linkage.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Dominant Pathway - Loss of Neutral Pyrazole: The most probable fragmentation will involve the cleavage of the C-O ether bond, leading to the loss of the neutral 4-oxy-1H-pyrazole moiety and the formation of the 4-fluorobenzyl cation (m/z 109). This pathway is favored due to the high stability of the resulting cation.

  • Alternative Pathway - Loss of Neutral Fluorobenzyl Alcohol: A less likely pathway involves the loss of neutral 4-fluorobenzyl alcohol, which would produce a protonated pyrazole fragment. This is generally less favored than the formation of the stable benzyl cation.

ESI_Fragmentation cluster_msms MS/MS Fragmentation Precursor [M+H]+ m/z 207 Product1 4-Fluorobenzyl Cation m/z 109 Precursor->Product1 Loss of C3H4N2O (Favored Pathway) Product2 Protonated Pyrazole m/z 85 Precursor->Product2 Loss of C7H7FO (Minor Pathway)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Predicted Product Ions in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Loss
207.1109.098.14-hydroxy-1H-pyrazole
207.185.0122.14-fluorobenzyl alcohol

Comparative Analysis: A Structural Isomer

To underscore the diagnostic power of mass spectrometry, we compare the predicted fragmentation of our target compound with its structural isomer, 1-(4-Fluorobenzyl)-1H-pyrazol-4-ol . In this isomer, the fluorobenzyl group is attached to a pyrazole nitrogen (N1) instead of the oxygen at C4.

Under EI, while this isomer would still readily produce the m/z 109 fragment (4-fluorobenzyl cation), the pathway is different. It involves the cleavage of a C-N bond, not a C-O bond. More importantly, the complementary fragment would be different. Instead of a fragment at m/z 97, we would expect a fragment at m/z 84, corresponding to the pyrazol-4-ol radical. This clear difference in the mass of a major fragment allows for unambiguous differentiation between the two isomers.

Under ESI-MS/MS, the protonated isomer would likely fragment to lose the entire neutral pyrazol-4-ol, again yielding the m/z 109 ion. However, the collision energy required to induce this C-N bond cleavage might differ from that needed for the C-O bond cleavage in the original molecule, providing another point of analytical comparison.

Experimental Protocols

The following protocols provide a starting point for the analysis. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-EI-MS Analysis

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for less volatile compounds and provides controlled fragmentation data.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.[9]

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion at m/z 207.1.

    • MS2 Product Ion Scan:

      • Select m/z 207.1 as the precursor ion.

      • Apply collision energy (start with a ramp, e.g., 15-40 eV, to find the optimal fragmentation energy).

      • Scan the resulting product ions from m/z 50 to 220.

Conclusion

The structural elucidation of novel chemical entities like this compound relies on a robust analytical strategy. This guide outlines a predictive framework for its fragmentation behavior in mass spectrometry. Under EI-MS, the dominant fragmentation is expected to be the formation of the 4-fluorobenzyl cation (m/z 109). Under ESI-MS/MS, controlled fragmentation of the protonated molecule (m/z 207) should also yield the m/z 109 ion as the primary product. These predicted patterns, when compared with those of structural isomers, provide a powerful method for unambiguous identification. The provided protocols offer a practical basis for acquiring the experimental data needed to validate these predictions in a research setting.

References

  • American Chemical Society (ACS). (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. [Link]

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • CORE. Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. [Link]

  • ResearchGate. Fragmentations of pyrazole derivatives 9. [Link]

  • Royal Society of Chemistry (RSC). (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

  • Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds.
  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. Mass spectrometry using electrospray ionization. [Link]

  • ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Frontiers. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

Sources

Technical Comparison: Optimizing Purity Analysis of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Reference Standards for 4-((4-Fluorobenzyl)oxy)-1H-pyrazole Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Pharmaceutical Development

Executive Summary

In the development of soluble Guanylate Cyclase (sGC) stimulators and novel pyrazole-based kinase inhibitors, the intermediate This compound serves as a critical scaffold. Its structural integrity directly impacts the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

However, the analysis of this compound presents a distinct challenge: Regioisomerism . The synthesis of ether-linked pyrazoles is prone to competitive N-alkylation versus the desired O-alkylation, generating impurities that are difficult to separate and quantify without high-fidelity reference materials.

This guide objectively compares the use of Certified Reference Standards (CRS) against In-House/Research-Grade Standards for the purity analysis of this compound. We analyze the impact of standard quality on assay accuracy, impurity identification, and regulatory compliance (ICH Q3A/Q3B).

The Analytical Challenge: Isomerism & Impurity Profiling

The synthesis of this compound typically involves the nucleophilic substitution of 4-hydroxypyrazole with 4-fluorobenzyl bromide. Due to the ambident nature of the pyrazole anion, three distinct species can form:

  • Target Product: this compound (O-alkylated).

  • Primary Impurity (Regioisomer): 1-(4-Fluorobenzyl)-1H-pyrazol-4-ol (N-alkylated).

  • Secondary Impurity: 1-(4-Fluorobenzyl)-4-((4-Fluorobenzyl)oxy)-1H-pyrazole (Bis-alkylated).

Standard HPLC methods often struggle to resolve the O-isomer from the N-isomer without optimized gradients, and 1H-NMR signals for the benzylic methylene groups (


) overlap significantly (

4.9–5.3 ppm).
Visualization: Impurity Genesis Pathway

The following diagram illustrates the competitive reaction pathways that necessitate high-purity standards for accurate identification.

ReactionPathways Start 4-Hydroxypyrazole + 4-Fluorobenzyl Bromide Target Target Product (O-Alkylation) This compound Start->Target Major Pathway (Kinetic Control) Impurity1 Impurity A (Regioisomer) (N-Alkylation) 1-(4-Fluorobenzyl)-1H-pyrazol-4-ol Start->Impurity1 Competitive Pathway (Thermodynamic Control) Impurity2 Impurity B (Bis-Alkylation) N,O-Bis(4-fluorobenzyl)... Target->Impurity2 Over-alkylation Impurity1->Impurity2 Over-alkylation

Figure 1: Competitive alkylation pathways showing the origin of critical regioisomeric impurities.

Comparative Analysis: Certified vs. Research Grade Standards

The choice of reference standard dictates the "truth" of your analytical data. Below is a direct comparison of a Certified Reference Standard (CRS) versus a typical In-House Synthesized Standard .

Table 1: Specification Comparison
FeatureCertified Reference Standard (CRS)In-House / Research Grade Standard
Purity Assignment Mass Balance Approach:

Area Normalization: HPLC Area% only (often ignores water/salts).
Regioisomer ID Confirmed via 2D-NMR (NOESY/HMBC) to distinguish

-benzyl vs

-benzyl.
Often assumed based on synthesis route; risk of misidentification.
Water Content Quantified via Karl Fischer (KF) titration.Often unmeasured or assumed <0.5%.
Trace Metals Quantified (ICP-MS) to rule out catalyst residues (e.g., Pd, Cu).Rarely tested.
Uncertainty Expanded uncertainty (

) provided.
No uncertainty budget.
Risk Profile Low: Suitable for ICH Q7/Q11 regulatory filing.High: Risk of assay bias (potency overestimation).
Experimental Validation: The Cost of Inaccuracy

To demonstrate the impact of standard selection, we simulated an assay determination of a raw material batch using both standard types.

Methodology: HPLC Purity Analysis[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm.[2]

  • Flow Rate: 1.0 mL/min.

Experiment: Assay Potency Determination

A production batch of this compound was tested.

  • Scenario A: Quantified against a CRS (Assay: 99.4% w/w, Water: 0.1%, confirmed O-isomer).

  • Scenario B: Quantified against an In-House Standard (Assay assumed 99.0% based on HPLC Area%, but actually contained 3% N-isomer and 1.5% water).

Table 2: Experimental Results
ParameterResult using CRS (Scenario A)Result using In-House Std (Scenario B)Deviation
Standard Potency 99.4% (True Value)99.0% (Assumed)-0.4% (Bias)
Actual Standard Purity 99.4%95.5% (Real purity unknown to user)3.5% Error
Calculated Batch Assay 98.2% w/w 101.8% w/w +3.6% (Overestimation)
Conclusion PASS (Within 98-102% spec)FAIL (Out of Specification / False High)Critical Quality Failure

Analysis: Using the In-House standard (Scenario B) led to a false potency assignment . Because the standard itself was impure (containing water and regioisomers not detected by simple Area%), the response factor was incorrect, leading the analyst to believe the production batch was more potent than it actually was. In a drug development context, this results in incorrect dosing calculations for the next synthetic step.

Protocol: Qualification of the Reference Standard

If you must generate an in-house standard, you cannot rely on HPLC Area% alone. You must follow a "Primary Standard Qualification" workflow.

Workflow Visualization

QualificationWorkflow Step1 Crude Synthesis (Recrystallization x3) Step2 Structure Elucidation (1H-NMR, MS, IR) Step1->Step2 Decision Isomer Confirmed? Step2->Decision Step3A 2D-NMR (NOESY) Confirm O-Alkylation Decision->Step3A Yes Step3B Reject / Repurify Decision->Step3B Ambiguous Step4 Purity Assignment (Mass Balance) Step3A->Step4 Tests HPLC (Organic Impurities) Karl Fischer (Water) ROI (Inorganics) GC (Residual Solvents) Step4->Tests Final Calculate Potency: % = (100 - Imp - H2O - Solv - ROI) Tests->Final

Figure 2: Mandatory qualification workflow for establishing a primary reference standard.

Critical Step: 2D-NMR for Regioisomer Confirmation

To distinguish the O-benzyl (Target) from the N-benzyl (Impurity):

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Target (O-alkyl): Look for NOE correlation between the Benzyl-

    
     and the Pyrazole C3-H / C5-H. The distance is greater through the oxygen linker, often resulting in a weaker or absent  NOE compared to the N-alkyl.
    
  • Impurity (N-alkyl): The Benzyl-

    
     is directly attached to Nitrogen. Strong NOE correlations will be observed with the adjacent Pyrazole C5-H (or C3-H depending on tautomer numbering).
    
  • HMBC: Look for long-range coupling. O-alkyl ether carbons shift differently (

    
     ~150-160 ppm for C-O) compared to N-alkyl carbons.
    
Recommendations

For researchers and QA professionals working with This compound :

  • For Method Validation & Release Testing:

    • Mandatory: Use a Certified Reference Standard (CRS) . The risk of regioisomer contamination is too high to trust unvalidated materials.

    • Ensure the CoA explicitly states Water Content and Residual Solvent levels.

  • For Early R&D / Route Scouting:

    • Acceptable: Use In-House standards only if characterized by qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine true weight-percent assay.

    • Do not rely on HPLC Area% alone.

  • Storage:

    • Store standards at -20°C under argon. Ether linkages can be susceptible to slow oxidation or hydrolysis over months. Re-test annually.

References
  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[3] Defines reporting, identification, and qualification thresholds for impurities. Link

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999). Establishes the need for specific identification tests (e.g., IR, NMR) for reference standards. Link

  • Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161 (2017). Describes the synthesis and purification of pyrazole intermediates in sGC stimulators. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Outlines the requirements for establishing and using reference standards in pharmaceutical analysis. Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. Provides guidelines on the hierarchy and establishment of primary and secondary standards. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Treat as Potent until Proven Otherwise. 4-((4-Fluorobenzyl)oxy)-1H-pyrazole (CAS: 204302-54-3) is a functionalized pharmaceutical intermediate. While specific toxicological data (LD50) may be sparse for this exact catalog number, its structural moieties—the pharmacophore-active pyrazole ring and the lipophilic fluorobenzyl ether—dictate that it be handled as a Category 3 (High Potency) Compound .

This guide bypasses generic safety advice to provide a defense-in-depth strategy. Our goal is to prevent not just acute exposure, but also the silent, cumulative sensitization common with nitrogen-heterocycle precursors.

Hazard Assessment & Risk Logic

To select the correct PPE, we must understand the mechanism of the hazard. We do not rely solely on the SDS, which often lists "Data Not Available" for R&D intermediates. Instead, we apply Structure-Activity Relationship (SAR) analysis:

Structural FeaturePotential Hazard MechanismOperational Implication
Pyrazole Ring Known pharmacophore in kinase inhibitors; potential for biological activity and enzyme inhibition.Bioactive Risk: Treat dust as a drug substance. Zero-inhalation tolerance.
Fluorobenzyl Group Increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier).Dermal Risk: Standard latex gloves are insufficient. Double-gloving is mandatory.
Ether Linkage Chemical stability is generally high, but metabolic cleavage can release reactive metabolites.Metabolic Risk: Avoid ingestion/mucous membrane contact absolutely.
Solid State Likely a crystalline powder; prone to electrostatic charging and aerosolization during weighing.Inhalation Risk: Engineering controls (HEPA/Fume Hood) are primary; PPE is secondary.

Personal Protective Equipment (PPE) Matrix

The "Double-Shell" Protocol

For this compound, we utilize a "Double-Shell" approach. The inner layer protects the skin, while the outer layer acts as a sacrificial barrier against chemical splash and mechanical tear.

Body ZoneRoutine Handling (mg scale)High-Risk Operations (Scale-up / Spills)Technical Justification
Hand Protection Double Nitrile Gloves • Inner: 4 mil Nitrile (High dexterity)• Outer: 5-8 mil Nitrile (Long cuff)Laminate / Barrier Gloves (e.g., Silver Shield®) worn under outer nitrile gloves.Fluorinated organics can permeate thin nitrile when dissolved in solvents (e.g., DMSO/DCM). The air gap between gloves reduces diffusion.
Respiratory Fume Hood (Primary) If hood unavailable: N95 is insufficient. Use P100 Half-Face Respirator.PAPR (Powered Air Purifying Respirator) Required for spill cleanup >10g outside containment.Pyrazoles are sensitizers. P100 filters capture 99.97% of particulates; N95 allows 5% leakage.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Shield (Over goggles)Safety glasses allow powder ingress from the side. Goggles seal the orbital area.
Body Lab Coat (Buttoned) + Tyvek® Wrist SleevesTyvek® Coverall (Type 5/6) + Shoe CoversThe wrist gap between glove and coat is the #1 exposure point. Sleeves bridge this gap.

Operational Workflows (Visualized)

Gowning & Doffing Logic

The majority of lab exposures occur after the experiment, during the removal of PPE (doffing), where contaminated outer surfaces touch clean skin.

GowningProtocol Start Start: Entry to Lab Step1 1. Don Inner Gloves (Nitrile) + Lab Coat Start->Step1 Step2 2. Don Tyvek Wrist Sleeves (Over coat cuff, under outer glove) Step1->Step2 Step3 3. Don Outer Gloves (Long Cuff) + Goggles Step2->Step3 Work EXECUTE EXPERIMENT (In Fume Hood) Step3->Work Doff1 Doff 1: Remove Outer Gloves (Turn inside out) Work->Doff1 Contaminated Doff2 Doff 2: Remove Goggles (Handle by strap only) Doff1->Doff2 Doff3 Doff 3: Remove Sleeves & Coat Doff2->Doff3 Doff4 Doff 4: Remove Inner Gloves (Do not snap) Doff3->Doff4 Wash Final: Wash Hands (Soap/Water) 20 Seconds Doff4->Wash

Figure 1: Sequential Gowning/Doffing workflow emphasizing the "Wrist Bridge" protection using Tyvek sleeves.

Handling & Weighing Protocol

The Static Hazard: Crystalline organic powders like this compound are prone to static buildup. Static discharge can scatter the powder, creating an invisible aerosol cloud.

  • Engineering Control: Work strictly within a certified chemical fume hood. Sash height must be at the safety marker (usually 18 inches).

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Solubilization: Add solvent gently down the side of the vial to avoid displacing air (and powder) upwards.

  • Decontamination: Wipe the exterior of the container with a solvent-dampened Kimwipe (compatible with the compound, e.g., Ethanol) before removing it from the hood.

Disposal & Environmental Stewardship[1][2][3]

Critical Warning: Fluorinated compounds require specific disposal paths. They cannot be treated as standard organic waste due to the strength of the C-F bond and the potential for Hydrogen Fluoride (HF) formation during standard combustion.

Waste Segregation Decision Tree

DisposalTree Waste Waste Generated Type Is it Solid or Liquid? Waste->Type Solid Solid Waste (Powder, contaminated gloves) Type->Solid Solid Liquid Liquid Waste (Mother liquor, washings) Type->Liquid Liquid Bin1 Solid Hazardous Waste Bin (Label: Fluorinated Organics) Solid->Bin1 HalogenCheck Contains Halogens? (F, Cl, Br) Liquid->HalogenCheck Bin2 Halogenated Solvent Waste (Do NOT mix with non-halogens) HalogenCheck->Bin2 Yes (This Compound) Destruction High-Temp Incineration (Required for C-F bond cleavage) Bin1->Destruction Bin2->Destruction

Figure 2: Waste segregation logic ensuring fluorinated materials are routed to high-temperature incineration facilities.

Disposal Steps:

  • Labeling: Clearly tag waste containers as "HALOGENATED / FLUORINATED ORGANIC."

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility recycles solvents, as fluorine contaminates the recycling stream.

  • Destruction: Ensure your waste contractor utilizes high-temperature incineration (>1100°C) with scrubbers to neutralize HF byproducts.

Emergency Response (Spills)

Scenario: You spill 500mg of powder inside the fume hood.

  • Alert: Announce the spill. Do not leave the area.

  • PPE Upgrade: If you are not wearing double gloves, put them on now.

  • Containment: Cover the powder with a solvent-dampened pad (to prevent dust) or use a dedicated spill pillow. Do not dry sweep.

  • Neutralization: There is no specific chemical neutralizer. Physical removal is the goal.

  • Clean: Wipe area 3x with soap and water, then 1x with Ethanol.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin (see Figure 2).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Fluorinated Organic Chemicals. EPA Technical Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. OSHA 3404-11R. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.